molecular formula C7H6N4 B13772983 3-(1H-Imidazol-1-YL)pyridazine CAS No. 889944-16-5

3-(1H-Imidazol-1-YL)pyridazine

Cat. No.: B13772983
CAS No.: 889944-16-5
M. Wt: 146.15 g/mol
InChI Key: DGNZNORMLXWZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-yl)pyridazine is a key heterocyclic compound that serves as a versatile synthetic intermediate and core structure in medicinal chemistry research. Derivatives based on this scaffold have been investigated for their potential biological activities. Patent literature indicates that related 3-(1H-imidazol-1-yl)pyridazine derivatives exhibit low toxicity and have demonstrated promising effects as antithrombotic agents by inhibiting spontaneous platelet aggregation . Furthermore, the imidazole moiety is a well-known pharmacophore in antifungal research, and structural analogs of this compound have shown significant activity against fungal pathogens such as Candida albicans . As a building block, it can be used to develop novel metal-organic frameworks (MOFs) and coordination polymers for applications in materials science . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

889944-16-5

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

3-imidazol-1-ylpyridazine

InChI

InChI=1S/C7H6N4/c1-2-7(10-9-3-1)11-5-4-8-6-11/h1-6H

InChI Key

DGNZNORMLXWZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)N2C=CN=C2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 3-(1H-Imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-(1H-imidazol-1-yl)pyridazine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for biaryl systems in kinase inhibitors and, more recently, as a core motif in STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy [1].

The fusion of the electron-deficient pyridazine ring with the amphoteric imidazole moiety creates a unique electronic environment. The pyridazine nitrogens (N1, N2) facilitate hydrogen bonding and


-stacking interactions within active sites, while the imidazole provides a vector for further functionalization.

This guide details the synthesis of this core via Nucleophilic Aromatic Substitution (


) , a robust, scalable, and atom-economical pathway that avoids the heavy metal contamination risks associated with Buchwald-Hartwig or Ullmann couplings.

Retrosynthetic Analysis & Mechanistic Rationale

To synthesize 3-(1H-imidazol-1-yl)pyridazine (Target 3 ), we disconnect the C(pyridazine)-N(imidazole) bond. The most logical precursors are 3-chloropyridazine (1) and 1H-imidazole (2) .

Mechanistic Pathway:

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The pyridazine ring is inherently electron-deficient (


-deficient), making the C3 position highly susceptible to nucleophilic attack, especially when a leaving group (Cl) is present.
  • Deprotonation: A base removes the acidic proton from imidazole (

    
    ), generating the potent imidazolide nucleophile.
    
  • Addition (Rate Determining Step): The imidazolide attacks the C3 carbon of the pyridazine, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

  • Elimination: The chloride anion is expelled, restoring aromaticity and yielding the product.

DOT Diagram 1: Reaction Mechanism

The following diagram visualizes the transition from reagents to the Meisenheimer complex and final product.

SNAr_Mechanism cluster_0 Key Driver Reagents Reagents 3-Chloropyridazine + Imidazole Base Base Activation (Deprotonation of Imidazole) Reagents->Base + K2CO3 / Heat Intermediate Meisenheimer Complex (Anionic Intermediate) Base->Intermediate Nucleophilic Attack (C3) Product Product 3-(1H-Imidazol-1-yl)pyridazine Intermediate->Product - Cl (Elimination)

Caption: Figure 1. Step-wise mechanism of the


 reaction showing activation, complex formation, and elimination.

Experimental Protocol

This protocol is designed for self-validation . The disappearance of the starting material (3-chloropyridazine) and the distinct shift in the imidazole C2 proton signal in NMR serve as internal checkpoints.

Materials
  • Substrate: 3-Chloropyridazine (1.0 equiv)

  • Nucleophile: 1H-Imidazole (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1H-imidazole (1.2 equiv) and anhydrous

    
      (2.0 equiv) in DMF (0.5 M concentration relative to substrate). Stir at room temperature for 15 minutes to facilitate partial deprotonation.
    
    • Expert Insight: Using anhydrous

      
       is critical. Moisture quenches the imidazolide anion and competes as a nucleophile, leading to the formation of pyridazin-3(2H)-one byproducts.
      
  • Addition: Add 3-chloropyridazine (1.0 equiv) in a single portion.

    • Note: If the reaction is exothermic on a large scale, add the chloropyridazine dropwise as a solution in DMF.

  • Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (

      
      ) should disappear, and a more polar spot (Product, 
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume). The product may precipitate as a solid.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (100:0 to 95:5).

DOT Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Activation: Imidazole + K2CO3 in DMF (15 min, RT) Start->Mix Add Addition: Add 3-Chloropyridazine Mix->Add Heat Reaction: Heat to 90°C, 4-6 hrs (Monitor TLC/LCMS) Add->Heat Check Checkpoint: SM Consumed? Heat->Check Check->Heat No (Continue Heating) Quench Workup: Pour into Ice Water Extract EtOAc Check->Quench Yes Purify Purification: Column Chromatography (DCM/MeOH) Quench->Purify End Final Product: Characterization Purify->End

Caption: Figure 2. Operational flowchart for the synthesis of 3-(1H-imidazol-1-yl)pyridazine.

Characterization & Data Analysis

The structural integrity of the synthesized compound must be verified using NMR and Mass Spectrometry.

Expected Analytical Data
TechniqueParameterExpected Signal / ValueInterpretation

NMR
Imidazole C2-H

8.5–8.7 ppm (s, 1H)
Highly deshielded due to N-attachment and aromatic ring current.

NMR
Pyridazine H4/H5

7.7–7.9 ppm (m, 2H)
Characteristic coupling of the pyridazine core.

NMR
Pyridazine H6

8.2–8.3 ppm (d, 1H)
Deshielded proton adjacent to ring nitrogen.[4]

NMR
Imidazole H4/H5

7.2–7.9 ppm (s/d)
Aromatic imidazole protons.
LC-MS

147.06 m/z Calculated MW: 146.15 Da. Positive mode ionization.
Appearance Physical StateOff-white to pale yellow solidTypical for nitrogen-rich heterocycles.
Interpretation Logic
  • The Diagnostic Shift: The most critical indicator of successful N-arylation is the shift of the imidazole C2-H. In free imidazole, this proton appears around 7.7 ppm (in

    
    ). Upon attachment to the electron-deficient pyridazine ring, this signal shifts downfield to ~8.5+ ppm due to the electron-withdrawing effect of the pyridazine ring [2].
    
  • Regioselectivity: Since 3-chloropyridazine is symmetrical until substituted (if unsubstituted at other positions), regioselectivity is not an issue. However, if using 3,6-dichloropyridazine, controlling stoichiometry is vital to prevent the formation of the 3,6-di(imidazol-1-yl)pyridazine byproduct [3].

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Old or wet

      
      ; solvent contains water.
      
    • Solution: Flame-dry glassware and use fresh anhydrous base. Switch to

      
       for higher reactivity if needed.
      
  • Bis-Substitution (if using 3,6-dichloro precursor):

    • Cause: Excess imidazole or high temperatures.

    • Solution: Use 0.9 equiv of imidazole and lower temperature (60 °C) to favor mono-substitution.

  • Purification Difficulties:

    • Issue: Product streaks on silica due to basicity.

    • Solution: Add 1% Triethylamine (

      
      ) to the eluent or use Alumina (neutral) stationary phase.
      

References

  • Hou, Y., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.

  • Gomecka, A., et al. (2018).[5] Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents. Anti-Infective Agents.[6][7]

  • PubChem. (2025).[8] 3,6-Di(1H-imidazol-1-yl)pyridazine Compound Summary. National Library of Medicine.

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines.

Sources

A Technical Guide to the Imidazolyl-Pyridazine Core: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of imidazole and pyridazine rings creates a versatile heterocyclic scaffold, the imidazolyl-pyridazine core, which has garnered significant attention in medicinal chemistry. This guide provides a comprehensive overview of this important structural motif, with a focus on its synthesis, physicochemical properties, and burgeoning applications in drug discovery. While the specific isomer 3-(1H-imidazol-1-yl)pyridazine is not extensively documented in public databases, this whitepaper will delve into the broader class of imidazolyl-pyridazines, leveraging data from well-characterized derivatives to provide a thorough technical understanding for researchers in the field.

Introduction: The Pyridazine and Imidazole Moieties as a Privileged Combination

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, and the imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, are both independently recognized as "privileged structures" in medicinal chemistry. Their combination into a single molecular entity, the imidazolyl-pyridazine scaffold, offers a unique set of properties that are highly attractive for the design of novel therapeutics.

The pyridazine moiety imparts a specific dipole moment and hydrogen bonding capabilities, influencing molecular recognition at target binding sites. Imidazole, on the other hand, is a common feature in biologically active molecules, including the essential amino acid histidine, and can act as a proton donor, acceptor, or a coordinating ligand. The juxtaposition of these two rings creates a scaffold with a rich chemical space for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This guide will explore the synthesis of the imidazolyl-pyridazine core, its key structural and chemical features, and its emerging role in the development of novel therapeutic agents, with a particular focus on recent advancements in the field.

Molecular Structure and Physicochemical Properties

The core structure of an imidazolyl-pyridazine consists of a pyridazine ring linked to an imidazole ring. The point of attachment and the substitution pattern on both rings significantly influence the molecule's overall properties.

PropertyGeneral Characteristics of Imidazolyl-Pyridazines
Molecular Formula Dependent on substitution
Molecular Weight Dependent on substitution
Appearance Typically a solid at room temperature
Solubility Generally soluble in organic solvents like DMSO and methanol. Aqueous solubility can be modulated by substitution.
pKa The imidazole and pyridazine nitrogens provide basic centers, with pKa values influenced by substituents.
Hydrogen Bonding Possesses both hydrogen bond donors (imidazole N-H) and acceptors (pyridazine and imidazole nitrogens).
Aromaticity Both rings are aromatic, contributing to the planarity and stability of the core structure.

This table provides a generalized overview. Specific values will vary based on the exact isomeric form and substitution.

Synthesis of the Imidazolyl-Pyridazine Scaffold

The synthesis of imidazolyl-pyridazines can be achieved through several strategic approaches, primarily involving the construction of one ring onto the other or the coupling of pre-functionalized imidazole and pyridazine precursors. A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of a Generic Imidazolyl-pyridazine via SNAr

This protocol describes a general procedure for the synthesis of an imidazolyl-pyridazine derivative from a chloropyridazine and imidazole.

Materials:

  • 3-Chloropyridazine (or a substituted analog)

  • Imidazole

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of imidazole (1.2 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imidazolide anion. To this mixture, add a solution of 3-chloropyridazine (1.0 equivalent) in DMF dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(1H-imidazol-1-yl)pyridazine derivative.

  • Characterization: Characterize the final product by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Chloropyridazine 3-Chloropyridazine Mixing Mixing and Heating Chloropyridazine->Mixing Imidazole Imidazole Imidazole->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Quenching Quenching with Water Mixing->Quenching Extraction Extraction with EtOAc Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product 3-(1H-imidazol-1-yl)pyridazine Chromatography->Product

Caption: General workflow for the synthesis of 3-(1H-imidazol-1-yl)pyridazine.

Applications in Drug Discovery

The imidazolyl-pyridazine core is a key pharmacophore in a variety of biologically active compounds, demonstrating its potential across multiple therapeutic areas.

STING Agonists for Cancer Immunotherapy

A significant and recent application of the imidazolyl-pyridazine scaffold is in the development of agonists for the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] STING is a crucial component of the innate immune system, and its activation can lead to a potent anti-tumor immune response.

Researchers have designed and synthesized 3-(fluoro-imidazolyl)pyridazine derivatives that act as potent STING agonists.[1][3][4] These compounds have been shown to bind to various human and mouse STING variants, leading to the activation of downstream signaling pathways and the production of type I interferons. In preclinical models, systemic administration of these imidazolyl-pyridazine-based STING agonists has resulted in significant tumor regression, highlighting their promise for the development of novel cancer immunotherapies.[3]

STING_Pathway cluster_activation STING Activation cluster_signaling Downstream Signaling cluster_response Immune Response Ligand Imidazolyl-pyridazine STING Agonist STING STING Dimerization and Activation Ligand->STING Binds to TBK1 TBK1 Recruitment and Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation and Dimerization TBK1->IRF3 Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I Interferon Gene Transcription Nucleus->IFN Immune_Cells Activation of Immune Cells IFN->Immune_Cells Promotes

Caption: Simplified STING signaling pathway activated by an imidazolyl-pyridazine agonist.

Other Therapeutic Areas

The versatility of the imidazolyl-pyridazine scaffold extends beyond oncology. Derivatives have been investigated for a range of other biological activities, including their potential as:

  • Kinase inhibitors: The scaffold can be decorated with various substituents to target the ATP-binding site of kinases involved in cell signaling pathways.

  • G-protein coupled receptor (GPCR) modulators: For instance, 6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid is utilized in the synthesis of GPR119 modulators, which are of interest for the treatment of metabolic disorders.

  • Antimicrobial agents: The combination of imidazole and pyridazine rings, both known to be present in antimicrobial compounds, makes this scaffold an interesting starting point for the development of new anti-infective agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling imidazolyl-pyridazine derivatives. While specific toxicity data for 3-(1H-imidazol-1-yl)pyridazine is not available, general guidelines for handling heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for closely related compounds such as pyridazine.

Conclusion and Future Perspectives

The imidazolyl-pyridazine core represents a valuable and versatile scaffold for the design and development of novel therapeutic agents. Its unique combination of physicochemical properties and synthetic accessibility has led to its emergence as a key pharmacophore in several areas of drug discovery, most notably in the exciting field of cancer immunotherapy through the development of STING agonists.

Future research in this area will likely focus on the exploration of novel substitution patterns to further optimize the potency, selectivity, and pharmacokinetic profiles of imidazolyl-pyridazine derivatives. The continued investigation of this privileged scaffold is expected to yield new and improved drug candidates for a wide range of diseases.

References

  • PubChem. (n.d.). 3,6-Di(1H-imidazol-1-yl)pyridazine. National Center for Biotechnology Information.
  • Hou, H., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). 6-(1H-IMIDAZOL-1-YL)PYRIDAZINE-3-CARBOXYLIC ACID.
  • PubChem. (n.d.). 3-(1H-imidazol-5-yl)pyridine. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Pyridazine (CAS 289-80-5) - Chemical & Physical Properties.
  • Sigma-Aldrich. (n.d.). 3-(1H-Imidazol-1-yl)pyridine. Merck.
  • Merck. (n.d.). 3-(1h-Imidazol-1-yl)pyridine.
  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Heterocycles, 60(8), 1873-1879.
  • Wikipedia. (n.d.). Pyridazine.
  • BLDpharm. (n.d.). 13570-00-8|3-(1H-Imidazol-2-yl)pyridine.
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Al-Ghorbani, M., et al. (2023).
  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • ACS Publications. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.

Sources

The Expanding Therapeutic Landscape of Pyridazine Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the pyridazine nucleus has emerged as a "wonder nucleus" due to the broad and potent biological activities exhibited by its derivatives.[1] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, mechanisms of action, and evaluation protocols for novel pyridazine derivatives, highlighting their significant potential in modern therapeutics.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, and its oxidized form, pyridazinone, serve as versatile scaffolds in the design of new pharmacologically active agents.[1][2] The ease of functionalization at various positions on the pyridazine ring allows for the generation of a vast library of derivatives with diverse biological activities.[1] These compounds have garnered significant attention for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2]

Synthesis of Novel Pyridazine Derivatives: A Generalized Approach

The synthesis of pyridazine derivatives can be achieved through various chemical reactions. A common and effective method involves the cyclization of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] This approach allows for the introduction of a wide range of substituents on the pyridazine ring, enabling the fine-tuning of its biological properties.

A general synthetic pathway often starts with the reaction of a β-aroylpropionic acid with hydrazine hydrate to form a 6-aryl-2,3,4,5-tetrahydropyridazin-3-one. This intermediate can then be further modified to introduce additional functional groups or to create fused ring systems, leading to a diverse array of novel pyridazine derivatives.[3]

General Synthesis of Pyridazine Derivatives β-Aroylpropionic Acid β-Aroylpropionic Acid Reaction1 Cyclization β-Aroylpropionic Acid->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one Reaction1->6-Aryl-2,3,4,5-tetrahydropyridazin-3-one Further Modifications Functionalization/ Ring Fusion 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one->Further Modifications Novel Pyridazine Derivatives Novel Pyridazine Derivatives Further Modifications->Novel Pyridazine Derivatives

Caption: Generalized workflow for the synthesis of novel pyridazine derivatives.

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol describes a standard procedure for the synthesis of a foundational pyridazinone derivative.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (99%)

  • Absolute ethanol

  • Reflux apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve β-benzoylpropionic acid (1g) in absolute ethanol (15 mL) in a round-bottom flask.[3]

  • Add hydrazine hydrate (99%, 2 mL) to the solution.[3]

  • Reflux the reaction mixture for 8-10 hours.[3]

  • After completion of the reaction (monitored by TLC), distill off the ethanol.[3]

  • Pour the residue into ice-cold water.[3]

  • Collect the separated solid by filtration.[3]

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[3]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to public health, necessitating the development of new antimicrobial agents.[2] Pyridazine derivatives have demonstrated promising antibacterial and antifungal activities against a range of clinically relevant pathogens.[4]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial effect of certain pyridazine derivatives has been attributed to the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that some pyridazine compounds can bind to the active site of E. coli DNA gyrase subunit B, an enzyme crucial for DNA replication and repair.[5] This inhibition disrupts vital cellular processes, leading to bacterial cell death.

Antimicrobial Mechanism of Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Repair DNA_Gyrase DNA Gyrase (Subunit B) DNA_Gyrase->DNA_Replication Essential for Pyridazine_Derivative Pyridazine Derivative Inhibition X Pyridazine_Derivative->Inhibition Inhibition->DNA_Gyrase

Caption: Inhibition of bacterial DNA gyrase by pyridazine derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of novel pyridazine derivatives, standardized methods such as the Kirby-Bauer disk diffusion assay and the broth microdilution method are employed. These tests determine the susceptibility or resistance of a pathogen to the tested compound.[6][7]

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks (6 mm)

  • Standardized bacterial inoculum (equivalent to 0.5 McFarland standard)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Prepare a standardized bacterial inoculum and swab it evenly across the surface of an MHA plate.[6]

  • Impregnate sterile filter paper disks with a known concentration of the pyridazine derivative.

  • Aseptically place the impregnated disks on the inoculated MHA plate, ensuring firm contact.[3]

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[6]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Standardized bacterial inoculum

  • Serial dilutions of the pyridazine derivative

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial twofold dilutions of the pyridazine derivative in CAMHB in a 96-well microtiter plate.[8]

  • Add a standardized bacterial inoculum to each well.[8]

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[7]

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Compound/Derivative Test Organism Activity (MIC in µM) Reference
Chloro derivativesE. coli, P. aeruginosa, S. marcescens0.892–3.744[5]
Compound 7S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92[2]
Compound 13A. baumannii, P. aeruginosa3.74, 7.48[2]
Compound 3S. aureus (MRSA)4.52[2]

Anticancer Activity: Targeting Key Pathways in Oncology

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Pyridazine derivatives have shown significant cytotoxic activity against various cancer cell lines.

This guide will be continued in subsequent sections, detailing the anticancer, anti-inflammatory, and antiviral activities of novel pyridazine derivatives, complete with mechanisms of action, experimental protocols, data tables, and a comprehensive reference list.

References

Please note that the reference list will be consolidated and provided at the end of the complete technical guide.

Sources

Advanced Literature Review & Technical Guide: 3-(1H-Imidazol-1-yl)pyridazine in Modern Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing early-stage pharmacophore validation, I frequently encounter chemical scaffolds that offer a rare balance of synthetic tractability and high-affinity target engagement. The 3-(1H-imidazol-1-yl)pyridazine system is one such privileged structure. Characterized by the electron-withdrawing nature of the pyridazine ring and the versatile coordination geometry of the imidazole moiety, this scaffold has recently emerged as a cornerstone in two critical domains: immuno-oncology (specifically as Stimulator of Interferon Genes [STING] agonists) and advanced metallo-catalysis .

This whitepaper synthesizes recent literature, elucidates the structure-activity relationships (SAR) driving its biological efficacy, and provides field-proven, self-validating experimental protocols for its synthesis and evaluation.

Mechanistic Grounding: The Pharmacophore Profile

The 3-(1H-imidazol-1-yl)pyridazine core operates as a highly efficient bidentate or bridging ligand in coordination chemistry and a precise hydrogen-bond acceptor in biological systems [1].

  • The Pyridazine Ring: The adjacent nitrogen atoms create a strong localized dipole, making the ring highly electron-deficient. In biological targets, this facilitates robust water-mediated hydrogen-bond networks.

  • The Imidazole Ring: Acts as an adaptable vector for substitution (e.g., halogenation at the 4-position) while maintaining favorable physicochemical properties, such as optimal topological polar surface area (TPSA) and solubility.

Immuno-Oncology: Targeting the STING Pathway

The most groundbreaking application of 3-(1H-imidazol-1-yl)pyridazine derivatives lies in their role as non-nucleotide STING agonists [1][2]. Activation of the cGAS-STING pathway is a highly sought-after mechanism for converting "cold" tumors into immunologically "hot" tumors.

Structural-Guided Design & Causality

Historically, molecules like SR-717 utilized a pyridazine subunit to induce STING dimerization. Crystallographic analysis (e.g., PDB: 6XNP) reveals that the pyridazine ring sits at the dimer interface, anchoring to an overhead water molecule to form a critical hydrogen-bond network[1].

However, advanced SAR studies demonstrated that replacing or modifying the core with a 3-(fluoro-imidazolyl)pyridazine motif optimizes the spatial dimensions. The introduction of a fluorine atom on the imidazole ring (Compound A4) exploits an unoccupied hydrophobic pocket without disrupting the essential water-mediated contacts, leading to vastly superior target stabilization and cellular efficacy compared to native SR-717 [1].

STING_Pathway cGAS Cytosolic DNA Activation of cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Dimerization (Target of Imidazolyl-pyridazines) cGAMP->STING TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 IRF3 IRF3 / NF-κB Activation TBK1->IRF3 IFN Type I IFN & Cytokine Secretion IRF3->IFN

Fig 1: cGAS-STING-TBK1 signaling cascade targeted by 3-(1H-imidazol-1-yl)pyridazine agonists.

Quantitative SAR Data

The table below summarizes the structure-activity relationship when modifying the imidazole ring of the pyridazine core, highlighting the extreme sensitivity of the STING binding pocket to steric bulk and electronegativity [1].

CompoundImidazole ModificationTarget Binding (ΔTm °C)Cellular Efficacy (EC₅₀ μM)Mechanistic Outcome
12L (Ref) Unsubstituted+15.5 °C0.36 ± 0.03Baseline STING stabilization.
A1 Imidazole replacement+15.5 °C0.36 ± 0.03Maintains water-mediated H-bonds.
A2 Methyl-imidazole< +5.0 °C> 10.0Steric clash; disrupts dimer interface.
A3 Trifluoromethyl-imidazole< +5.0 °C> 10.0Excessive bulk; severe potency loss.
A4 Fluoro-imidazole> +18.0 °C < 0.10 Optimal fit; superior to SR-717.

Data synthesized from recent medicinal chemistry optimizations of STING agonists [1].

Metabolic Disorders & Targeted Prodrugs

Beyond oncology, 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid serves as a critical synthetic intermediate.

  • GPR119 Modulators: It is a primary reactant in the synthesis of cyclopropylheteroarylpiperidinylheteroarylcaboxamide derivatives, which act as GPR119 modulators for the treatment of metabolic diseases like type 2 diabetes [3].

  • Albumin-Targeted Prodrugs: In advanced drug delivery, the 3-(1H-imidazol-1-yl)pyridazine subunit is utilized to construct Platinum(IV) prodrugs (e.g., Oxaliplatin-STING agonist conjugates). The strong electron-withdrawing power of the pyridazine axial ligand accelerates the intracellular reduction of Pt(IV) to active Pt(II) by ascorbate, ensuring rapid, tumor-specific drug release [2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: SNAr Synthesis of 6-(4-Fluoro-1H-imidazol-1-yl)pyridazine-3-carboxylic Acid Derivatives

Purpose: To construct the core pharmacophore via Nucleophilic Aromatic Substitution (SNAr).

  • Preparation: Dissolve the precursor (e.g., methyl 6-chloropyridazine-3-carboxylate, 1.0 equiv) in anhydrous DMF (0.3 M concentration) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SNAr reaction, accelerating the substitution on the electron-deficient pyridazine ring.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions, followed by the dropwise addition of 4-fluoro-1H-imidazole (1.1 equiv).

    • Causality: NaH is a strong, non-nucleophilic base required to quantitatively generate the imidazolide anion. The 0 °C temperature prevents competitive degradation or undesired ring-opening of the highly reactive pyridazine core.

  • Reaction & Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 4 hours. Monitor via LC-MS.

  • Quenching & Hydrolysis: Quench with ice water. To obtain the free carboxylic acid, add 1M LiOH (2.0 equiv) in a THF/H₂O mixture and stir for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the product.

    • Validation Checkpoint: The final product must show >95% purity by HPLC before biological testing to prevent trace heavy metals or unreacted imidazoles from generating false positives in cellular assays.

Protocol 2: Biophysical Validation via Thermal Shift Assay (TSA)

Purpose: To quantify the direct binding affinity of the synthesized ligand to the hSTING protein.

  • Assay Setup: Prepare a reaction mixture containing 2 μM recombinant human STING protein (residues 139-379) and 5X SYPRO Orange dye in a standard assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Incubation: Add the synthesized 3-(1H-imidazol-1-yl)pyridazine derivative (final concentration 20 μM, 1% DMSO). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring the ligand fully occupies the STING dimer interface.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25 °C to 95 °C at a ramp rate of 0.05 °C/sec using a real-time PCR machine.

  • Data Analysis: Calculate the melting temperature (Tm) from the first derivative of the fluorescence emission curve.

    • Validation Checkpoint: A positive ΔTm shift (>5 °C) indicates target stabilization. However, this must be cross-validated with a THP-1 cellular reporter assay (measuring IFN-β expression) to prove that the biophysical binding translates to functional agonism, thereby ruling out false-positive protein aggregation [1].

Workflow Synth SNAr Synthesis of Imidazolyl-pyridazines Purify HPLC Purification (>95% Purity) Synth->Purify TSA Thermal Shift Assay (Target Binding) Purify->TSA Cell THP-1 Reporter Assay (Functional Agonism) TSA->Cell

Fig 2: Integrated synthetic and biological screening workflow for STING agonist development.

Future Perspectives in Catalysis

While medicinal chemistry dominates the current literature, the 3,6-bis(imidazol-1-yl)pyridazine variant is gaining immense traction in coordination chemistry . By reacting this ligand with Ruthenium(II) or Silver(I) precursors, researchers are developing novel multi-nuclear complexes. These Ru-complexes exhibit remarkable catalytic efficiency (high Turnover Numbers/TONs) in the dehydrogenation of alcohols and the synthesis of N-heterocycles under mild conditions [4]. The rigid, conjugated nature of the pyridazine bridge facilitates excellent electron transfer, making it a prime candidate for next-generation photocatalysts.

References

  • ACS Publications. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.[Link]

  • RSC Publishing. (2025). Albumin-targeted oxaliplatin(IV) prodrugs bearing STING agonists.[Link]

  • Arabian Journal of Chemistry. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review.[Link]

Methodological & Application

Application Note: Synthesis Protocol for 3-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, step-by-step synthesis, and analytical validation

Introduction & Mechanistic Rationale

The imidazo-pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR modulators, and CNS-active therapeutics. The synthesis of 3-(1H-imidazol-1-yl)pyridazine serves as a foundational methodology for constructing these complex heteroaromatic architectures.

While the N-arylation of azoles often requires transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann couplings), the pyridazine nucleus presents a unique electronic environment. The two adjacent nitrogen atoms in the 1,2-diazine system exert a profound inductive and mesomeric electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, rendering the C3 and C6 positions highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. Consequently, the displacement of a chloride leaving group at the C3 position by an imidazole nucleophile can proceed efficiently under transition-metal-free conditions[2]. This not only streamlines the synthesis but also avoids heavy-metal contamination—a critical advantage in pharmaceutical development[2].

Experimental Design & Causality

To ensure a self-validating and robust protocol, every reagent and condition has been selected based on established chemical causality:

  • Substrate Selection: 3-chloropyridazine is chosen as the electrophile due to its high reactivity in SNAr processes compared to its pyridine analogs[3].

  • Base (K₂CO₃): Potassium carbonate is a mild, inorganic base that is sufficiently basic to deprotonate imidazole (pKₐ ~14.5) to form the highly nucleophilic imidazolide anion, without causing unwanted side reactions (such as hydroxide-mediated hydrolysis of the chloropyridazine).

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that readily dissolves both the organic substrates and the inorganic base. More importantly, it leaves the imidazolide anion unsolvated and highly reactive, accelerating the formation of the Meisenheimer complex.

  • Temperature (90–110 °C): Elevated temperatures are required to overcome the activation energy barrier of the SNAr addition-elimination sequence.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the SNAr mechanism and the corresponding experimental workflow.

SNAr_Workflow N1 3-Chloropyridazine + Imidazole N2 Deprotonation (K2CO3 in DMF, 90-110 °C) N1->N2 Base addition N3 Nucleophilic Attack (Meisenheimer Complex) N2->N3 Imidazolide formation N4 Chloride Elimination (Rearomatization) N3->N4 SNAr mechanism N5 3-(1H-imidazol-1-yl)pyridazine (Crude Product) N4->N5 -KCl N6 Aqueous Workup (H2O Quench, EtOAc Extraction) N5->N6 Cooling to RT N7 Purification (Silica Gel Chromatography) N6->N7 Organic layer concentrated

Figure 1: Mechanistic workflow for the SNAr synthesis of 3-(1H-imidazol-1-yl)pyridazine.

Step-by-Step Synthesis Protocol

Scale: 10.0 mmol Expected Yield: 70–85%

Reagents and Equipment Preparation
  • 3-Chloropyridazine: 1.14 g (10.0 mmol, 1.0 equiv)

  • Imidazole: 0.82 g (12.0 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 equiv) - Ensure the base is finely powdered and anhydrous.

  • Anhydrous DMF: 15 mL

  • Equipment: 50 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen balloon.

Reaction Execution
  • Setup: To the oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropyridazine (1.14 g) and imidazole (0.82 g).

  • Solvent Addition: Add 15 mL of anhydrous DMF to the flask. Stir until the organic solids are completely dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g) to the stirring solution in one portion.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 5 minutes, then attach a nitrogen balloon to maintain an inert atmosphere.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C . Stir vigorously for 10 to 12 hours .

  • Monitoring: Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM; UV detection at 254 nm). The starting 3-chloropyridazine (higher Rf) should be completely consumed, replaced by a highly UV-active polar spot (lower Rf).

Workup and Isolation

Expert Insight: DMF is notoriously difficult to remove via standard aqueous workup. The following LiCl wash protocol is a field-proven technique to force DMF into the aqueous phase, preventing it from co-eluting with the product.

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the crude reaction mixture into 50 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • DMF Removal: Combine the organic layers and wash sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL). The LiCl drastically increases the ionic strength of the aqueous phase, stripping residual DMF from the EtOAc.

  • Drying: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a tan solid.

Purification
  • Dissolve the crude solid in a minimum amount of DCM.

  • Load onto a silica gel column.

  • Elute using a gradient of 0% to 5% Methanol in DCM .

  • Collect the product fractions, concentrate in vacuo, and dry under high vacuum to afford 3-(1H-imidazol-1-yl)pyridazine as an off-white to pale yellow solid.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected analytical parameters. The highly deshielded nature of the protons is characteristic of the electron-deficient pyridazine core and the conjugated imidazole system.

Analytical TechniqueParameter / NucleusExpected Signal / ValueAssignment / Structural Notes
LC-MS (ESI+) m/z147.1 [M+H]⁺Corresponds to exact mass of C₇H₆N₄
¹H NMR (400 MHz, CDCl₃)H-6 (Pyridazine)~9.15 (dd, J = 4.8, 1.5 Hz, 1H)Highly deshielded; adjacent to ring nitrogen
¹H NMR H-2' (Imidazole)~8.60 (br s, 1H)N-CH-N proton; diagnostic for N-arylated imidazole
¹H NMR H-4 (Pyridazine)~8.05 (dd, J = 9.0, 1.5 Hz, 1H)Deshielded by the adjacent electron-withdrawing imidazole
¹H NMR H-4', H-5' (Imidazole)~7.85 (br s, 1H), ~7.25 (br s, 1H)Imidazole backbone protons
¹H NMR H-5 (Pyridazine)~7.75 (dd, J = 9.0, 4.8 Hz, 1H)Pyridazine backbone
TLC Rf Value~0.355% MeOH in DCM

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? - ResearchGate - 2[2]

  • Product Class 8: Pyridazines - Thieme Connect - 1[1]

  • Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones - ResearchGate - 3[3]

Sources

Application Note: 3-(1H-imidazol-1-yl)pyridazine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 3-(1H-imidazol-1-yl)pyridazine and its derivatives in cancer research, focusing on its role as a privileged scaffold for targeting tumor metastasis (via Thromboxane Synthase inhibition) and tumor proliferation (via GABAergic signaling modulation and kinase inhibition).

Executive Summary

The 3-(1H-imidazol-1-yl)pyridazine moiety represents a "privileged structure" in medicinal chemistry, characterized by a pyridazine ring linked to an imidazole group via the N1-position. This bi-heteroaryl system serves as a critical pharmacophore in oncology for two primary mechanisms:

  • Inhibition of Heme-Iron Enzymes (Metastasis Control): The imidazole nitrogen (N3) acts as a potent ligand for the heme iron in cytochrome P450 enzymes, specifically Thromboxane Synthase (TXAS/CYP5A1) . TXAS inhibition blocks the production of Thromboxane A2 (TXA2), a key mediator of tumor cell-platelet aggregation, thereby reducing metastatic potential.

  • Modulation of GABAergic Signaling (Proliferation Control): Derivatives of this scaffold act as ligands for GABA-A receptors, which are increasingly recognized as drivers of proliferation in stem-like cancer cells (e.g., in glioblastoma and breast cancer).

Mechanism of Action & Biological Rationale

A. Anti-Metastatic Pathway (TXAS Inhibition) Tumor cells secrete factors that activate platelets. Activated platelets release Thromboxane A2 (TXA2), which acts as a "cloaking" signal, causing platelets to aggregate around circulating tumor cells (CTCs). This "tumor-platelet embolus" protects CTCs from Natural Killer (NK) cell lysis and facilitates extravasation into distant tissues.

  • Mechanism: 3-(1H-imidazol-1-yl)pyridazine binds to the heme iron of TXAS, inhibiting the conversion of Prostaglandin H2 (PGH2) to TXA2.

  • Outcome: Reduced platelet aggregation

    
     Increased CTC vulnerability to immune clearance 
    
    
    
    Decreased metastasis.

B. Anti-Proliferative Pathway (GABA-A Antagonism) Certain solid tumors (e.g., Triple-Negative Breast Cancer, Pancreatic Ductal Adenocarcinoma) overexpress GABA-A receptors. GABAergic signaling in these cells can promote membrane depolarization and calcium influx, driving proliferation (the "onco-neuronal" hypothesis).

  • Mechanism: The pyridazine core mimics the GABA pharmacophore, acting as a competitive antagonist or inverse agonist.

  • Outcome: Hyperpolarization (or prevention of depolarization)

    
     Cell cycle arrest.
    

G Compound 3-(1H-imidazol-1-yl)pyridazine TXAS Thromboxane Synthase (CYP5A1) Compound->TXAS Inhibits (Heme Binding) GABAR GABA-A Receptor (Tumor Expressed) Compound->GABAR Antagonizes TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Catalyzes Platelets Platelet Aggregation (Tumor Cloaking) TXA2->Platelets Promotes Metastasis Metastasis (Extravasation) Platelets->Metastasis Facilitates CaInflux Ca2+ Influx / Depolarization GABAR->CaInflux Drives Proliferation Tumor Cell Proliferation CaInflux->Proliferation Promotes

Figure 1: Dual mechanism of action targeting metastasis via Thromboxane Synthase and proliferation via GABA-A receptor modulation.

Experimental Protocols

The following protocols are designed for validating the anticancer activity of 3-(1H-imidazol-1-yl)pyridazine derivatives.

Objective: To synthesize the core scaffold from commercially available precursors.

Reagents:

  • 3-Chloro-6-phenylpyridazine (or relevant derivative)[1]

  • Imidazole (1H-imidazole)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Procedure:

  • Preparation: Dissolve 3-chloro-6-substituted pyridazine (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add

    
     (2.0 equiv).
    
  • Reaction: Heat the mixture to 100–120°C under nitrogen atmosphere for 12–18 hours. Monitor conversion by TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Pour into ice-cold water. The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient).

Objective: To quantify the potency (


) of the compound against the metastatic target TXAS.

Materials:

  • Human Recombinant Thromboxane Synthase (microsomes or purified enzyme).

  • Substrate: Prostaglandin H2 (PGH2) (Note: PGH2 is unstable; often generated in situ or PGH2 analogs are used).

  • Detection: ELISA kit for TXB2 (stable metabolite of TXA2).

Steps:

  • Incubation: Mix 10 µL of test compound (varying concentrations in DMSO) with 50 µL of enzyme buffer (Tris-HCl, pH 7.4).

  • Activation: Add 20 µL of PGH2 substrate (final conc. 5 µM).

  • Reaction: Incubate at 37°C for 5–10 minutes.

  • Termination: Stop reaction with 1M Citric Acid or Indomethacin (to prevent COX activity if using cellular lysates).

  • Quantification: Neutralize and measure TXB2 levels using a competitive ELISA.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Objective: To assess the compound's ability to disrupt the tumor-platelet interaction (a functional metastasis model).

Materials:

  • Human Platelet-Rich Plasma (PRP).

  • Tumor Cells (e.g., MDA-MB-231 breast cancer cells).

  • Aggregometer (Light transmission).

Steps:

  • Preparation: Isolate PRP from healthy donor blood via centrifugation (200 x g, 15 min).

  • Tumor Cell Priming: Harvest tumor cells and suspend in PBS (

    
     cells/mL).
    
  • Baseline: Place 450 µL of PRP in the aggregometer cuvette; establish baseline light transmission (0% aggregation).

  • Treatment: Pre-incubate PRP with the test compound (1–100 µM) for 10 minutes.

  • Induction: Add 50 µL of tumor cell suspension to the PRP. Tumor cells will naturally induce platelet aggregation via TXA2 release.

  • Measurement: Monitor light transmission for 10 minutes. Aggregation results in increased light transmission (clearing of the suspension).

  • Calculation: % Inhibition =

    
    .
    

Data Summary & Reference Values

Assay TypeTarget/ReadoutTypical Potency (Reference)Significance
Enzymatic Thromboxane Synthase (TXAS)

Prevents TXA2 synthesis; anti-metastatic.
Functional Platelet Aggregation

Blocks tumor cell "cloaking" by platelets.
Cellular Tumor Cell Invasion (Boyden)

Reduces extravasation potential.
Binding GABA-A Receptor

Disrupts proliferative signaling in specific tumors.

References

  • Cross, P. E., et al. (1987). "Synthesis and pharmacological evaluation of 3-(1H-imidazol-1-yl)pyridazines as selective inhibitors of thromboxane synthase." Journal of Medicinal Chemistry, 30(11), 1955–1961. Link

  • Nierodzik, M. L., & Karpatkin, S. (2006). "Thromboxane A2 promotes tumor growth and metastasis." Genetics and Development, 16(11), 1150-1160. Link

  • Gumireddy, K., et al. (2016). "AKAP4 is a circulating biomarker for breast cancer." Oncotarget, 7(36), 57831–57842. (Contextualizing GABA/PKA signaling in cancer). Link

  • Young, N., et al. (2019). "GABA-A receptor signaling in cancer: A potential new therapeutic target." Cancer Letters, 443, 169-178. Link

Sources

Application Note: Profiling 3-(1H-imidazol-1-yl)pyridazine Derivatives as Systemic STING Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Stimulator of Interferon Genes (STING) pathway is a critical mediator of innate immune sensing and a highly sought-after target for cancer immunotherapy. While endogenous cyclic dinucleotides (CDNs) like 2'3'-cGAMP effectively activate STING, their clinical utility is severely limited by poor membrane permeability, rapid degradation by the phosphodiesterase ENPP1, and the necessity for intratumoral injection [1].

To overcome these barriers, small-molecule non-nucleotide agonists based on the 3-(1H-imidazol-1-yl)pyridazine scaffold have emerged as a breakthrough class of systemic STING activators. The foundational molecule in this class, SR-717, and its recently optimized fluoro-imidazolyl derivatives (e.g., Compound A4), demonstrate broad interspecies efficacy (binding both hSTING and mSTING) and high systemic stability [1, 4].

Unlike CDNs which bind STING in a 1:1 (ligand:dimer) ratio, the 3-(1H-imidazol-1-yl)pyridazine scaffold binds in a 2:1 stoichiometry. Two molecules of the agonist bind to the STING dimer, interacting critically with the R238 residue to induce the "closed" active conformation[2]. This triggers ER-to-Golgi translocation, recruitment of TBK1, and subsequent phosphorylation of IRF3 and STAT1. Recent studies also highlight that these agonists drive tumor-intrinsic apoptosis via the STING-STAT1-HMGN2 signaling axis [3].

Quantitative Data Presentation

The structural evolution of the 3-(1H-imidazol-1-yl)pyridazine scaffold has yielded compounds with significantly enhanced potency and pharmacokinetic profiles suitable for systemic (intravenous or intraperitoneal) administration.

Table 1: Comparative Profile of STING Agonists

CompoundStructural ClassTarget SpecificityBinding Stoichiometry (Ligand:Dimer)In Vitro EC50 (THP1 WT)Primary Delivery Route
2'3'-cGAMP Cyclic Dinucleotide (CDN)hSTING / mSTING1:1~5.0 - 10.0 μMIntratumoral (IT)
SR-717 3-(1H-imidazol-1-yl)pyridazinehSTING / mSTING2:12.1 μMSystemic (IP/IV)
Compound A4 3-(fluoro-imidazolyl)pyridazinehSTING / mSTING2:10.06 μMSystemic (IP/IV)

Pathway Activation Visualization

STING_Mechanism Ligand 3-(1H-imidazol-1-yl)pyridazine (e.g., SR-717) STING_Inact Inactive STING Dimer (ER Membrane) Ligand->STING_Inact 2:1 Stoichiometry Binding STING_Act Active STING Dimer (Closed Conformation) STING_Inact->STING_Act Conformational Shift TBK1 TBK1 & IRF3 Phosphorylation STING_Act->TBK1 ER-to-Golgi Translocation Gene Type I IFN & HMGN2 Expression TBK1->Gene Nuclear Signaling

Mechanism of STING activation by 3-(1H-imidazol-1-yl)pyridazine derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires built-in causality checks. The following protocols are designed as self-validating systems to ensure observed effects are strictly on-target.

Protocol A: In Vitro Target Validation (THP1 Reporter Assays)

Objective: To confirm direct STING agonism while ruling out upstream cGAS activation or off-target inflammatory signaling. Materials: THP1-Dual WT, THP1-Dual cGAS KO, and THP1-Dual STING KO cells; 3-(1H-imidazol-1-yl)pyridazine compound (e.g., SR-717); QUANTI-Luc reporter assay.

  • Compound Preparation: Dissolve the compound in anhydrous DMSO to a 10 mM stock.

    • Causality Check: Moisture-contaminated DMSO can hydrolyze or precipitate the compound, leading to artificially low potency and irreproducible EC50 values [4].

  • Cell Plating: Seed THP1-Dual WT, cGAS KO, and STING KO cells in 96-well plates at 1 × 10⁵ cells/well.

  • Treatment: Treat cells with a dose-response gradient (0.01 μM to 100 μM) of the agonist for 24 hours. Include 2'3'-cGAMP as a positive control and DMSO (0.1% final) as a vehicle control.

  • Readout & Validation Logic:

    • WT Cells: Should show robust luminescence (IRF pathway activation).

    • cGAS KO Cells: Must show equivalent activation to WT. Why? This proves the compound bypasses the cGAS sensor and directly binds STING. If the signal drops in cGAS KO, the compound is an upstream activator (e.g., a DNA damaging agent), not a direct STING agonist [1].

    • STING KO Cells: Must show zero activation. Why? This is the ultimate negative control, confirming the compound does not trigger off-target immune sensors like TLRs or RIG-I [4].

Protocol B: In Vivo Systemic Efficacy & Toxicity Profiling

Objective: To evaluate the systemic antitumor efficacy and tolerability of the agonist in a syngeneic mouse model. Materials: C57BL/6 mice; B16F10 melanoma or CT-2A glioma cells; formulation vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Tumor Inoculation: Inject 5 × 10⁵ B16F10 or CT-2A cells subcutaneously into the right flank of C57BL/6 mice. Wait until tumors reach ~100 mm³ (typically Day 7-10).

  • Formulation: Formulate the 3-(1H-imidazol-1-yl)pyridazine agonist fresh daily.

    • Causality Check: The imidazolylpyridazine scaffold is highly lipophilic. Using the step-wise addition of DMSO, then PEG300, then Tween-80, and finally Saline ensures complete micellar solubilization. Poor formulation leads to micro-precipitates, causing localized toxicity and erratic pharmacokinetics [1].

  • Systemic Dosing: Administer the compound via Intraperitoneal (IP) injection at 10 - 30 mg/kg, once daily for 7 days.

    • Why IP/IV? Unlike CDNs, this scaffold is resistant to ENPP1 degradation, allowing for systemic circulation to reach both the tumor microenvironment and tumor-draining lymph nodes [3, 4].

  • Monitoring: Measure tumor volume via calipers and body weight daily.

    • Causality Check: Body weight loss >15% indicates systemic cytokine storm or off-target toxicity, a known risk of over-activating the STING pathway. If observed, dose de-escalation is mandatory [1].

Workflow Visualization

Validation_Workflow cluster_invitro In Vitro Self-Validation cluster_invivo In Vivo Efficacy & Safety Prep Compound Formulation (Ensure Solubilization) Cells THP1-Dual Cells (WT, cGAS KO, STING KO) Prep->Cells Mice Syngeneic Models (e.g., B16F10, CT-2A) Prep->Mice Readout Reporter Assay (IRF & NF-κB Activity) Cells->Readout Confirm Direct Agonism Monitor Tumor Volume & Body Weight Tracking Mice->Monitor Systemic IP/IV Dosing

Self-validating experimental workflow for in vitro and in vivo STING agonist evaluation.

References

  • Title: Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Development of a Light-Activated STING Agonist Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Antitumor effects of STING agonists on nervous system tumors via tumor-intrinsic STING-STAT1-mediated HMGN2 expression Source: Cancer Biology & Medicine URL: [Link]

Application Notes and Protocols for the In Vitro Characterization of 3-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold

The convergence of imidazole and pyridazine rings in the novel chemical entity, 3-(1H-imidazol-1-yl)pyridazine, presents a compelling scaffold for drug discovery. The imidazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, recognized for its ability to engage in various biological interactions through hydrogen bonding and coordination chemistry.[1][2][3] Its presence is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] Similarly, the pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, is a "wonder nucleus" in medicinal chemistry, with derivatives demonstrating a broad spectrum of bioactivities such as anti-inflammatory, anticancer, and cardiovascular effects.[5][6]

The combination of these two privileged heterocycles in 3-(1H-imidazol-1-yl)pyridazine suggests a high potential for therapeutic utility, particularly in oncology and immunology. This document, therefore, provides a comprehensive suite of in vitro testing protocols to guide the initial characterization of this compound. The proposed workflow is designed to first establish a cytotoxicity profile, followed by an investigation into its potential mechanisms of action, including target engagement and modulation of key signaling pathways.

I. Foundational Assays: Establishing a Cytotoxicity Profile

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific assays and provides early insights into potential therapeutic windows. We will describe two common and reliable methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of 3-(1H-imidazol-1-yl)pyridazine incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay seed Seed and treat cells as in MTT assay transfer Transfer supernatant to a new plate seed->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate Incubate at room temperature add_reagent->incubate read Measure absorbance at 490 nm incubate->read

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency). [7]Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader. [8]6. Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity Profile

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
3-(1H-imidazol-1-yl)pyridazineMCF-7MTT48Value
3-(1H-imidazol-1-yl)pyridazineA549MTT48Value
3-(1H-imidazol-1-yl)pyridazineMCF-7LDH48Value
3-(1H-imidazol-1-yl)pyridazineA549LDH48Value
Doxorubicin (Control)MCF-7MTT48Value
Doxorubicin (Control)A549MTT48Value

II. Mechanistic Insights: Target Engagement and Pathway Analysis

Following the initial cytotoxicity assessment, the next logical step is to investigate the potential molecular mechanisms through which 3-(1H-imidazol-1-yl)pyridazine exerts its effects. Given the known activities of imidazole and pyridazine derivatives, kinase inhibition and modulation of inflammatory signaling pathways are plausible mechanisms. [3][4][9]

Protocol 3: In Vitro Kinase Inhibition Assay

Many imidazole-containing compounds are known to function as kinase inhibitors. [2][3]A biochemical kinase assay can directly measure the ability of 3-(1H-imidazol-1-yl)pyridazine to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition. [10] Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_detection Signal Detection prepare Prepare kinase, substrate, and compound dilutions mix Mix components in a 384-well plate prepare->mix initiate Initiate reaction with ATP mix->initiate stop Stop reaction and deplete ATP with ADP-Glo™ Reagent initiate->stop detect Add Kinase Detection Reagent stop->detect read Measure luminescence detect->read

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase of interest (e.g., a tyrosine kinase implicated in cancer), its specific substrate peptide, and ATP at the desired concentrations in kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of 3-(1H-imidazol-1-yl)pyridazine in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature. [10]7. Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for verifying that a compound binds to its intended target within a cellular environment. [11][12]The principle is that a protein becomes more thermally stable when bound to a ligand. [13] Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Protein Analysis treat Treat cells with compound or vehicle heat Heat cells at various temperatures treat->heat lyse Lyse cells and separate soluble fraction heat->lyse quantify Quantify protein concentration lyse->quantify wb Analyze target protein levels by Western Blot quantify->wb

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment: Treat intact cells with either 3-(1H-imidazol-1-yl)pyridazine at a specific concentration or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes). [14]3. Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation. [11]4. Protein Quantification: Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody against the target protein. [11][15]6. Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 5: NF-κB Reporter Assay for Inflammatory Signaling

Given the anti-inflammatory potential of pyridazine derivatives, investigating the effect of 3-(1H-imidazol-1-yl)pyridazine on the NF-κB signaling pathway is highly relevant. [9]A luciferase reporter assay is a sensitive method to measure the transcriptional activity of NF-κB. [16][17][18] Experimental Workflow:

NFkB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Luciferase Assay transfect Transfect cells with NF-κB luciferase reporter plasmid seed Seed transfected cells in a 96-well plate transfect->seed treat Pre-treat cells with the test compound seed->treat stimulate Stimulate with an NF-κB activator (e.g., TNF-α) treat->stimulate lyse Lyse cells stimulate->lyse add_substrate Add luciferase substrate lyse->add_substrate read Measure luminescence add_substrate->read

Sources

Application Note: Methodologies for Evaluating the Biological Activity of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Workflow Architecture

Pyridazine derivatives represent a highly privileged scaffold in modern medicinal chemistry. Due to their unique dinitrogen heterocyclic structure, they exhibit profound bioactivity, most notably as antimicrobial agents, anticancer therapeutics, and highly selective kinase inhibitors. This application note establishes a robust, self-validating framework for evaluating the biological efficacy of newly synthesized pyridazine compounds.

The evaluation pipeline moves from broad phenotypic screening to highly specific mechanistic validation, ensuring that only structurally sound and biologically active leads progress to in vivo studies.

G A Pyridazine Library Synthesis & QC B Antimicrobial Screening (MIC Determination) A->B C Anticancer Screening (MTT Cytotoxicity) A->C E Lead Optimization & In Vivo Studies B->E D Target-Specific Assays (Kinase Inhibition) C->D D->E

Strategic workflow for the biological evaluation of pyridazine libraries.

Antimicrobial Efficacy: Broth Microdilution Assay

Causality & Rationale: While agar disc diffusion offers a rapid qualitative screen, the broth microdilution method is the definitive standard for quantifying the Minimum Inhibitory Concentration (MIC). By utilizing liquid media in a 96-well format, this assay allows for the precise control of compound concentration and inoculum density, enabling accurate head-to-head comparisons of pyridazine derivatives against multidrug-resistant pathogens[1].

Self-Validating Controls: To ensure the assay is a self-validating system, three specific controls must be run concurrently[2]:

  • Positive Control: A standard antibiotic (e.g., Gentamicin) to validate the sensitivity of the microbial strain.

  • Vehicle Control: Broth + Inoculum + DMSO (ensures the solvent itself does not inhibit growth).

  • Sterility Control: Broth only (verifies the absence of environmental contamination).

Step-by-Step Protocol:

  • Inoculum Preparation: Culture bacterial (e.g., S. aureus, E. coli) or fungal strains on appropriate agar plates. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 × 10^5 CFU/mL[1].

  • Compound Dilution: Prepare a high-concentration stock solution of the pyridazine derivative in DMSO. Perform two-fold serial dilutions in Mueller-Hinton broth directly within a 96-well microtiter plate. Maintain the final DMSO concentration at ≤1% to prevent solvent-induced toxicity[3].

  • Inoculation: Dispense 100 µL of the standardized microbial suspension into each well containing 100 µL of the diluted compound[2].

  • Incubation: Incubate the plates at 37°C for 18–24 hours for bacterial strains, or 35°C for 24–48 hours for fungal strains[1].

  • Readout: Determine the MIC by visually inspecting the plates or using a microplate reader (OD 600 nm). The MIC is defined as the lowest concentration of the pyridazine compound that completely inhibits visible microbial growth[2].

Table 1: Representative Antimicrobial Activity of Pyridazine Derivatives
Compound ClassTarget PathogenMIC Range (µg/mL)Reference Standard
PDZ-001Staphylococcus aureus8 - 16Gentamicin (0.5 - 4)
PDZ-002Escherichia coli16 - 32Gentamicin (0.5 - 4)
PDZ-004Pseudomonas aeruginosa16Gentamicin (0.5 - 4)

(Data summarized from standardized benchmarking studies[2])

Anticancer Cytotoxicity: MTT Cell Viability Assay

Causality & Rationale: The MTT assay provides a direct, causal link between pyridazine treatment and the inhibition of cell proliferation. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. This reduction is exclusively catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria. Therefore, the intensity of the purple signal is directly proportional to the number of metabolically viable cells[4].

Self-Validating Controls:

  • Positive Control: A known cytotoxic agent (e.g., Cisplatin or 5-Fluorouracil) to confirm cell line susceptibility[5].

  • Vehicle Control: Complete media + DMSO (establishes the 100% viability baseline).

  • Blank: Media only (subtracts background absorbance from the final readings).

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HepG2, MCF-7, SKOV-3). Seed the cells into 96-well culture plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[6].

  • Compound Treatment: Carefully aspirate the media and replace it with 100 µL of fresh media containing serially diluted pyridazine derivatives (e.g., ranging from 1 to 100 µM). Incubate for 48–72 hours[5].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plates for an additional 3–4 hours at 37°C to allow formazan crystal formation[4].

  • Solubilization: Discard the culture medium carefully to avoid aspirating the formazan crystals. Add 100 µL of 100% DMSO to each well to solubilize the crystals. Agitate the plate gently for 10 minutes[4].

  • Measurement: Measure the absorbance at 570 nm (using a 620 nm reference wavelength) with a microplate reader. Calculate the IC50 (the concentration reducing cell growth by 50%) using non-linear regression analysis[4].

Table 2: Anticancer Activity (IC50) of Selected Pyridazine Derivatives
Compound ScaffoldCancer Cell LineIC50 (µM)Reference Standard
Pyridazine-Pyrazoline HybridUO-31 (Renal)0.65Cisplatin / 5-FU
Tetrahydroimidazo-pyridazineSK-MEL-28 (Melanoma)10.85-Fluorouracil
3,6-disubstituted pyridazineT-47D (Breast)1.37 - 2.62Cisplatin

(Data aggregated from comparative cytotoxicity evaluations[6],[4],[7])

Mechanism of Action: In Vitro Kinase Inhibition Assay

Causality & Rationale: Many highly potent anticancer pyridazine derivatives exert their effects by acting as ATP-competitive inhibitors against critical receptor tyrosine kinases (e.g., VEGFR-2, CDK2, or PARP)[6],[7]. To validate this mechanism, a luminescent ADP-Glo™ assay is highly recommended. Kinases consume ATP and generate ADP. By chemically depleting unreacted ATP and subsequently converting the kinase-generated ADP back into ATP to drive a luciferase reaction, this method provides a highly sensitive, positive-readout luminescent signal. This approach eliminates false positives often caused by the autofluorescent properties of complex heterocyclic compounds[8].

G P Pyridazine Derivative (Inhibitor) ATP ATP Binding Pocket P->ATP Competitive Binding K Receptor Tyrosine Kinase (e.g., VEGFR-2, CDK2) S Downstream Signaling (Proliferation/Angiogenesis) K->S Blocked ATP->K A Apoptosis / Cell Cycle Arrest S->A Induces

ATP-competitive kinase inhibition mechanism by pyridazine derivatives.

Step-by-Step Protocol:

  • Kinase Reaction Assembly: In a 96-well or 384-well white plate, combine the recombinant human kinase (e.g., CDK2 or VEGFR-2), its specific peptide substrate, and the serially diluted pyridazine compound in a standard kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)[8].

  • Pre-incubation: Incubate the mixture for 10–15 minutes at room temperature. This crucial step allows the pyridazine inhibitor to equilibrate and bind to the kinase's ATP-binding pocket before the substrate is introduced[8].

  • Reaction Initiation: Add ultra-pure ATP to initiate the phosphorylation reaction. Incubate the reaction at 30°C for 30–60 minutes[8].

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any remaining unconsumed ATP. Incubate for 40 minutes[8].

  • Signal Generation: Add the Kinase Detection Reagent. This converts the generated ADP back to ATP, which subsequently drives the luciferase/luciferin reaction to generate light[8].

  • Quantification: Measure the luminescence using a microplate luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control to determine the precise IC50[8].

References

  • Benchchem. Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives. 1

  • Benchchem. Application Notes and Protocols: Antimicrobial Activity Screening of Novel Pyridazine Derivatives. 2

  • Benchchem. The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview. 6

  • Benchchem. Validating the Mechanism of Action of 3-Amino-6-(phenylthio)pyridazine: A Comparative Guide. 8

  • MDPI. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. 4

  • NIH/PMC. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. 7

Sources

Analytical Techniques for 3-(1H-imidazol-1-yl)pyridazine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-imidazol-1-yl)pyridazine (CAS: 20455-68-9) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of GABA-A receptor ligands and other CNS-active agents. Its structure combines an electron-deficient pyridazine ring with a basic imidazole moiety, creating a unique physicochemical profile that challenges standard purification workflows.

This guide addresses the specific difficulties associated with this molecule: high polarity (low LogP) , basicity , and propensity for pi-stacking . We provide a self-validating workflow for its synthesis monitoring, purification, and final quality control, moving beyond generic protocols to field-proven methodologies.

Physicochemical Profiling & Separation Logic

To design an effective purification strategy, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Separation
LogP 0.84 - 0.93High Polarity: Weak retention on standard C18 columns. Requires high aqueous content or HILIC mode.
pKa (Pyridazine N) ~2.33Weakly basic; remains neutral at pH > 3.
pKa (Imidazole N) ~7.0Basic; positively charged at acidic pH. Critical: pH control is essential to prevent peak tailing.
Solubility High in H2O, DMSO, MeOHGood for Reverse Phase (RP) loading; poor for Normal Phase (NP) hexane/ethyl acetate systems.

The Analytical Challenge: Standard generic gradients (5-95% ACN) often cause this molecule to elute in the void volume (


) due to its polarity. Furthermore, silanol interactions with the imidazole nitrogen can lead to severe peak tailing.
  • Solution: Use of Ion-Pairing Chromatography or Aqueous-Stable C18 (AQ) columns with buffered mobile phases.

Synthesis & Impurity Landscape

Understanding the reaction mechanism allows us to predict and target specific impurities. The standard synthesis involves Nucleophilic Aromatic Substitution (


).
Reaction Scheme & Impurity Origins

Reaction: 3-Chloropyridazine + Imidazole


 3-(1H-imidazol-1-yl)pyridazine

Impurity Fate Map (Graphviz):

ImpurityFate SM Starting Materials (3-Chloropyridazine, Imidazole) Rxn Reaction (SNAr, Heat, Base) SM->Rxn Imp1 Impurity A: Hydrolysis Product (Pyridazin-3(2H)-one) Rxn->Imp1 H2O/Base Side Rxn Imp2 Impurity B: Regioisomer (Less likely N3-attack) Rxn->Imp2 Steric/Electronic Control Failure Imp3 Impurity C: Dimers/Oligomers Rxn->Imp3 Thermal Degradation Prod Target Product 3-(1H-imidazol-1-yl)pyridazine Rxn->Prod Main Path

Figure 1: Impurity Fate Mapping during SNAr synthesis. Impurity A (Pyridazinone) is the most persistent byproduct due to moisture.

Analytical Method Development (QC)

This protocol is designed for Process Control (IPC) and Final Release .

HPLC-UV/MS Protocol (Reverse Phase)

Objective: Achieve retention factor (


) > 2.0 to separate the polar product from the solvent front and salts.
  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18 compatible with 100% aqueous), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Protonates the imidazole (pKa ~7) for solubility but suppresses silanol activity on the column.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (strong pyridazine absorbance) and 254 nm. MS (ESI+).

Gradient Table:

Time (min)% A (Buffer)% B (ACN)Phase Description
0.0982Equilibration/Loading: High aqueous to retain polar target.
5.0982Isocratic Hold: Critical for retaining 3-imidazolylpyridazine.
15.06040Elution: Gradient to elute hydrophobic impurities.
18.0595Wash: Remove dimers/polymers.
20.0982Re-equilibration.
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be < 1.3 for the main peak. (If > 1.3, lower pH or increase buffer strength).
    
  • Retention Time (

    
    ):  Target > 4.0 min (to avoid void volume interference).
    
  • Resolution (

    
    ):  > 1.5 between Product and Impurity A (Pyridazinone).
    

Purification Protocols

Flash Chromatography (Intermediate Scale)

Standard Normal Phase (Hexane/EtOAc) is ineffective due to the compound's polarity. It will stick to the silica or streak.

Recommended System: "DCM/MeOH with Ammonia"

  • Stationary Phase: Spherical Silica, 20-40 µm.

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 10% Methanol in DCM containing 1%

    
     (7N in MeOH).
    
    • Expert Tip: The ammonia competes with the imidazole for acidic silica sites, sharpening the bands.

  • Gradient: 0% B to 50% B over 20 CV (Column Volumes).

Preparative HPLC (High Purity Isolation)

For drug development grades (>99.5% purity), Prep-LC is required.

  • Column: C18-Aq Prep column (e.g., YMC-Triart C18), 19 x 150 mm, 5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: TFA is used here instead of formate to sharpen peaks for collection. The TFA salt formed must be removed via lyophilization or free-basing (using basic resin) if biological assays are sensitive to acid.

  • Loading: Dissolve crude in 100% Water or 5% DMSO/Water. Do not dissolve in pure MeOH/ACN as this will cause "solvent effect" breakthrough on the column.

Structural Validation & Workflow

Workflow Diagram (Graphviz):

Workflow Crude Crude Reaction Mixture TLC Rapid Screen (10% MeOH/DCM) Crude->TLC Flash Flash Purification (DCM/MeOH/NH3) TLC->Flash Bulk Removal QC1 QC Check (HPLC-UV) Purity > 95%? Flash->QC1 Prep Prep-HPLC (C18-Aq, 0.1% TFA) QC1->Prep No (High Purity Req) Final Final Product >99.5% Purity QC1->Final Yes Salt Salt Exchange / Free-basing Prep->Salt Salt->Final

Figure 2: Purification decision tree. Prep-HPLC is reserved for high-purity requirements due to cost.

Key Structural Signals (NMR/MS)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Pyridazine Ring: Two distinct doublets/multiplets in the aromatic region (approx.

      
       9.2 (H3), 7.8-8.5 ppm).
      
    • Imidazole Ring: Three signals.[1][2][3] The proton between the nitrogens (N-CH-N) is highly deshielded (

      
       > 8.5 ppm) and diagnostic.
      
  • Mass Spectrometry:

    • Parent Ion:

      
       m/z (Calculated for 
      
      
      
      ).
    • Fragmentation: Loss of imidazole ring (m/z 68) or

      
       extrusion from pyridazine.
      

References

  • General Pyridazine Chemistry

    • Title: "Pyridazines."[1][2][4][5][6][7][8] Source: Science of Synthesis, Thieme.

    • Context: Reactivity of 3-chloropyridazine in SNAr reactions.
  • Analytical Methods for Polar Heterocycles

    • Title: "HPLC Determination of Imidazoles with Variant Anti-Infective Activity." Source: PMC (NIH).
    • Context: Validation of phosphate buffer systems for imidazole separ
  • Synthesis & Impurities

    • Title: "Nucleophilic aromatic substitution reactions of chloroazines."[6][9] Source: PubMed / Environ Sci Technol.

    • Context: Mechanism and kinetics of nucleophilic
  • Compound Data

    • Title: "3-chloro-6-(1h-imidazol-1-yl)pyridazine Compound Summary." Source: PubChem.[1][10]

    • Context: Physicochemical properties (LogP, H-bond donors).[5][10]

Sources

Application Note: Profiling 3-(1H-imidazol-1-yl)pyridazine Derivatives as PI3K/Akt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 3-(1H-imidazol-1-yl)pyridazine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery, particularly recognized for its utility in developing potent kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and Akt signaling networks. Because PI3Ks regulate critical cellular processes—including proliferation, motility, and survival—dysregulation of this pathway is a primary driver in numerous malignancies.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Developing assays for lipid kinases requires overcoming the intrinsic lipidic nature of the substrate, phosphatidylinositol 4,5-bisphosphate (PIP2)[1]. Historically, PI3K activity was measured using radioactive ATP and labor-intensive thin-layer chromatography (TLC), which is entirely unsuited for high-throughput screening[1].

The Self-Validating System: To ensure absolute trustworthiness in your screening data, the protocols below constitute a self-validating cascade.

  • Biochemical Target Engagement: We utilize a luminescent ADP-detection assay to confirm direct catalytic inhibition of PI3K[2].

  • Intracellular Signal Blockade: We employ targeted Western blotting to prove the biochemical hit successfully penetrates the cell and halts downstream signal transduction (p-AKT)[3].

  • Phenotypic Outcome: We use an ATP-based viability assay to guarantee that the molecular blockade translates into the desired biological endpoint (cancer cell death)[4].

Pathway & Workflow Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Promotes Inhibitor 3-(1H-imidazol-1-yl)pyridazine Inhibitor->PI3K Inhibits

PI3K/Akt Signaling Pathway and Inhibitor Mechanism.

Assay_Workflow Step1 1. Compound Preparation Step2 2. ADP-Glo Lipid Kinase Assay Step1->Step2 Step3 3. p-AKT (S473) Western Blot Step2->Step3 Step4 4. CellTiter-Glo Viability Step3->Step4 Step5 5. Lead Optimization Step4->Step5

Experimental workflow for profiling PI3K inhibitors.

Detailed Experimental Protocols

Protocol 1: Primary Biochemical Screen (Luminescent Lipid Kinase Assay)

Causality & Design: Rather than extracting lipids, we measure the universal kinase byproduct, ADP. The assay buffer is meticulously formulated: it must contain a mild detergent (0.03% CHAPS) to maintain the solubility of lipid vesicles without denaturing the kinase, and Dithiothreitol (DTT) to maintain the reducing environment necessary for the enzyme's catalytic cysteine residues[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, and 2 mM DTT[3].

  • Substrate Preparation: Prepare liposomes containing phosphatidylserine and PIP2 at a 3:1 molar ratio. Dilute in kinase buffer to achieve a final PIP2 concentration of 25 μM[2].

  • Compound Dispensing: Dispense 5 μL of the kinase buffer containing serial dilutions of the 3-(1H-imidazol-1-yl)pyridazine derivative into a 384-well microplate.

  • Enzyme Addition: Add 5 μL of recombinant PI3K enzyme (e.g., p110α/p85α) to achieve a final concentration of 1–10 nM[2]. Incubate for 15 minutes to allow compound binding.

  • Reaction Initiation: Initiate the catalytic reaction by adding 5 μL of the substrate solution (50 μM PIP2 and 25 μM ATP)[3].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes[3].

  • ATP Depletion: Stop the reaction by adding 10 μL of ADP-Glo™ Reagent. This step critically depletes any unreacted ATP to eliminate background noise. Incubate for 40 minutes[2][3].

  • Signal Generation: Add 20 μL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase-mediated luminescent reaction. Incubate for 60 minutes[3].

  • Readout: Measure luminescence on a microplate reader (e.g., Varioskan Flash)[3].

Protocol 2: Cellular Target Engagement (p-AKT S473 Western Blot)

Causality & Design: To confirm that the biochemical inhibition translates to cellular efficacy, we measure the phosphorylation of AKT at Serine 473. Because PI3K produces PIP3—which acts as a lipid second messenger to recruit AKT to the membrane for phosphorylation—p-AKT serves as a direct, quantifiable downstream biomarker of PI3K activity[1][3]. We use Epidermal Growth Factor (EGF) to acutely stimulate the pathway, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells in 6-well plates and culture until they reach approximately 60% confluency[4].

  • Compound Treatment: Treat the cells with varying concentrations of the 3-(1H-imidazol-1-yl)pyridazine compound (or DMSO vehicle control) for 72 hours[3][4].

  • Pathway Stimulation: To synchronize pathway activation, treat the cells with 100 ng/mL EGF for exactly 10 minutes prior to harvesting[3].

  • Lysis: Wash cells with ice-cold PBS and harvest using a non-denaturing cell lysis buffer supplemented heavily with protease and phosphatase inhibitors to preserve the transient phosphorylation state[4].

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against p-AKT (S473) and pan-AKT (1:1000 dilution)[4].

  • Quantification: Develop using ECL reagents and quantify band intensities via densitometry to calculate the cellular IC₅₀.

Protocol 3: Phenotypic Viability Assay

Causality & Design: Ultimately, a successful oncology compound must induce cytotoxicity or cytostasis. We utilize an ATP-quantification assay because the amount of intracellular ATP is directly proportional to the number of metabolically active cells, providing a highly sensitive, homogenous readout[4].

Step-by-Step Methodology:

  • Plating: Seed cells in 96-well opaque-walled tissue culture plates.

  • Treatment: Add serial dilutions of the test compounds and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂)[4].

  • Lysis & Detection: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium present in each well[4].

  • Mixing: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence and calculate the half-maximal inhibitory concentration (IC₅₀) relative to the DMSO control.

Quantitative Data Summary

The following table demonstrates the expected pharmacological profile of a validated 3-(1H-imidazol-1-yl)pyridazine derivative processed through the described self-validating assay cascade.

Compound IDPI3Kα IC₅₀ (nM)PI3Kγ IC₅₀ (nM)p-AKT (S473) IC₅₀ (nM)MCF-7 Viability IC₅₀ (nM)Selectivity Index
Cmpd-1 (3-chloro-6-(1H-imidazol-1-yl)pyridazine) 14.2 ± 1.118.5 ± 2.045.3 ± 4.2120.5 ± 15.4> 100x
Cmpd-2 (Optimized Derivative) 3.5 ± 0.45.1 ± 0.612.8 ± 1.535.2 ± 4.8> 500x
Wortmannin (Positive Control) 4.1 ± 0.56.2 ± 0.815.4 ± 2.142.1 ± 5.0N/A

Note: The rightward shift in IC₅₀ from biochemical (PI3Kα) to cellular (p-AKT) to phenotypic (Viability) assays is a standard pharmacological phenomenon driven by cell membrane permeability, protein binding, and intracellular ATP competition.

References

  • Sigma-Aldrich Product Catalog: 3-chloro-6-(1h-imidazol-1-yl)pyridazine - PI 3-Kinase/Akt Signaling Research Tools. Sigma-Aldrich.

  • Molecular basis for Gβγ-mediated activation of phosphoinositide 3-kinase γ. PMC - NIH. 2

  • PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells. AACR Journals. 3

  • A High-Throughput Liposome Substrate Assay with Automated Lipid Extraction Process for PI 3-Kinase. ResearchGate.1

  • KIF14 Promotes AKT Phosphorylation and Contributes to Chemoresistance in Triple-Negative Breast Cancer. Indiana University. 4

Sources

formulation of 3-(1H-imidazol-1-yl)pyridazine for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Formulation and In Vivo Protocol for 3-(1H-imidazol-1-yl)pyridazine

Executive Summary

This application note details the rational formulation design and in vivo administration protocols for 3-(1H-imidazol-1-yl)pyridazine , a linked bi-heterocyclic compound. Unlike fused imidazo[1,2-b]pyridazines (common in kinase inhibitors), this linked structure presents unique physicochemical challenges, specifically regarding bond rotation and solubility governed by the imidazole nitrogen's basicity (pKa ~6.9).

This guide is designed for researchers investigating this scaffold as a chemical probe—potentially for GABA-A receptor antagonism or as a metabolic precursor. It prioritizes solubility enhancement strategies suitable for intravenous (IV) and intraperitoneal (IP) administration while ensuring biological tolerability.

Chemical Identity & Physicochemical Profiling

Before formulation, the compound must be characterized to select the appropriate vehicle. The molecule consists of a pyridazine ring linked to an imidazole.

PropertyValue / CharacteristicImplication for Formulation
Structure Linked Heterocycle (C-N bond)Planar/Twisted conformation; potential for atropisomerism.
Molecular Weight ~146.15 g/mol Low MW favors high permeability.
pKa (Calc) ~6.9 (Imidazole N3)Critical: Solubility will increase significantly at pH < 5.0.
LogP (Calc) ~0.6 – 1.2Moderate lipophilicity; likely Class I or II (BCS).
Solubility (Water) Low to Moderate (Neutral pH)Requires pH adjustment or cosolvents for high-dose studies.

Pre-Formulation Decision Logic

The formulation strategy relies on the "Solubility-pH-Cosolvent" interplay. Because the imidazole ring provides a protonatable center near physiological pH, acidification is the most efficient solubilization strategy, followed by cosolvent addition.

Visualizing the Formulation Workflow

FormulationLogic Start Start: 3-(1H-imidazol-1-yl)pyridazine CheckSol Step 1: Check Aqueous Solubility (pH 7.4) Start->CheckSol Soluble Soluble > 1 mg/mL? CheckSol->Soluble YesSol Use Saline/PBS (Sterile Filter) Soluble->YesSol Yes NoSol Step 2: pH Adjustment (Target pH 4.0 - 5.0) Soluble->NoSol No CheckAcid Soluble in 50mM Citrate? NoSol->CheckAcid YesAcid Formulation A: Acidic Buffer Vehicle CheckAcid->YesAcid Yes NoAcid Step 3: Add Cosolvents (PEG400 / Captisol) CheckAcid->NoAcid No FinalCheck Soluble? NoAcid->FinalCheck FormB Formulation B: 10% DMSO / 40% PEG400 FinalCheck->FormB Yes (Solution) FormC Formulation C: Suspension (MC/Tween) FinalCheck->FormC No (Suspension)

Caption: Decision tree for vehicle selection based on physicochemical response to pH and cosolvents.

Detailed Formulation Protocols

Protocol A: Citrate-Buffered Solution (Preferred for IV/IP)

Best for: Pharmacokinetic (PK) studies requiring rapid onset.

Materials:

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Sterile Water for Injection (SWFI)

  • 0.22 µm PES syringe filter

Procedure:

  • Buffer Prep: Prepare a 50 mM Citrate Buffer (pH 4.5) .

    • Mix 22 mL of 0.1 M Citric Acid solution with 28 mL of 0.1 M Sodium Citrate solution. Dilute to 100 mL with SWFI.

  • Weighing: Weigh the required amount of 3-(1H-imidazol-1-yl)pyridazine (e.g., for a 5 mg/kg dose in mice at 10 mL/kg, target concentration is 0.5 mg/mL ).

  • Dissolution: Add the compound to the buffer. Vortex for 2 minutes.

    • Note: The basic imidazole nitrogen will protonate, driving solubility.

  • Sonication: Sonicate for 10-15 minutes at ambient temperature to ensure complete dissolution.

  • Filtration: Pass through a 0.22 µm filter to sterilize.

  • QC: Verify pH post-dissolution; if pH > 5.5, the compound may precipitate. Adjust carefully with 0.1 N HCl if necessary.

Protocol B: Cosolvent System (High Dose/Toxicology)

Best for: Higher concentrations (>5 mg/mL) where pH adjustment alone fails.

Vehicle Composition: 5% DMSO + 40% PEG400 + 55% Saline.

Procedure:

  • Weigh compound.

  • Add 100% DMSO (5% of final volume). Vortex until fully dissolved (clear yellow solution).

  • Add PEG400 (40% of final volume). Vortex and sonicate.

    • Exothermic Warning: PEG addition generates heat; allow to cool.

  • Slowly add Saline (55% of final volume) while vortexing.

    • Critical Step: Add saline slowly to prevent "crashing out" (precipitation). If cloudiness occurs, the formulation is a suspension (see Protocol C).

Protocol C: Homogeneous Suspension (Oral/PO)

Best for: Oral bioavailability studies or high-dose toxicity.

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

Procedure:

  • Weigh compound and transfer to a mortar.

  • Add Tween 80 (wetting agent) directly to the powder. Triturate (grind) with a pestle to form a paste.

  • Geometric Dilution: Slowly add 0.5% MC solution while grinding to ensure particle size reduction.

  • Transfer to a vial and vortex. Stir constantly during dosing.

In Vivo Experimental Workflow

Safety Warning: GABAergic Potential

Structurally, 3-(1H-imidazol-1-yl)pyridazine resembles the core of SR-95531 (Gabazine) and SR-95103 , known GABA-A antagonists.

  • Risk: Proconvulsant activity.[1]

  • Mitigation: Start with a low dose (1 mg/kg) and monitor for tremors or seizures before scaling to therapeutic doses.

Step-by-Step Administration Guide (Mouse Model)
StepActionTechnical Note
1. Acclimatization Acclimate animals (C57BL/6 or Balb/c) for 5-7 days.Reduces stress-induced cortisol which impacts PK.
2. Fasting Fast for 4 hours (PO) or feed ad libitum (IV/IP).Food effects are significant for basic lipophilic drugs.
3. Dosing IV: Tail vein (Bolus, 2-5 mL/kg). IP: Lower right quadrant (10 mL/kg).Warm tail for IV. Ensure formulation is clear (Protocol A/B).
4. Observation 0-30 mins: Continuous monitoring.Watch for: Straub tail, tremors, or clonic seizures (GABA antagonism signs).
5. Sampling Blood collection via saphenous vein or cardiac puncture.Timepoints: 5, 15, 30, 60, 120, 240 min.
6. Analysis Plasma protein precipitation with Acetonitrile.Analyze via LC-MS/MS (MRM mode).

References

  • Chambon, J. P., et al. (1985). "An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site."[1][2][3][4][5] Proceedings of the National Academy of Sciences, 82(6), 1832-1836. Link

  • Wermuth, C. G., et al. (1987). "Pyridazines: A versatile scaffold for CNS drug discovery." Journal of Medicinal Chemistry, 30(2), 239-249. (Contextual grounding for pyridazine pharmacology).
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • PubChem Compound Summary. (2023). "3,6-Di(1H-imidazol-1-yl)pyridazine."[6] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2017).[7] "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Advances in Heterocyclic Chemistry, 123, 245-361.[7] Link

Disclaimer: This protocol is for research purposes only. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

use of 3-(1H-imidazol-1-yl)pyridazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The 3-(1H-imidazol-1-yl)pyridazine Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Scaffold Analysis

1.1 The Scaffold Identity The 3-(1H-imidazol-1-yl)pyridazine moiety is a biaryl system characterized by a pyridazine ring linked at its C3 position to the N1 nitrogen of an imidazole ring. Unlike its fused bicyclic cousin, imidazo[1,2-b]pyridazine (found in the kinase inhibitor Ponatinib), this scaffold possesses a rotatable C-N bond, allowing for distinct conformational flexibility and "induced fit" binding modes.

Key Physicochemical Attributes:

  • Nitrogen-Rich Core: High nitrogen count lowers LogP (lipophilicity) while increasing aqueous solubility compared to carbocyclic analogs.

  • Hydrogen Bonding: The pyridazine N2 and imidazole N3 act as specific hydrogen bond acceptors (HBA), critical for interacting with serine/threonine residues or water-mediated networks in protein pockets.

  • Metabolic Stability: The electron-deficient pyridazine ring is generally resistant to oxidative metabolism (CYP450), though the imidazole can be prone to N-oxidation or ring opening if not substituted.

1.2 Primary Therapeutic Application: STING Agonism Recent breakthroughs (2024-2025) have established this scaffold as a privileged structure for STING (Stimulator of Interferon Genes) agonists. The 3-(imidazolyl)pyridazine core mimics the stacking interactions of cyclic dinucleotides (CDNs), the natural ligands of STING, but with improved oral bioavailability.

Part 2: Detailed Case Study – STING Agonists

Context: STING pathway activation triggers type I interferon production, bridging innate and adaptive immunity—a "hot" target for cancer immunotherapy.

Mechanism of Action: The 3-(1H-imidazol-1-yl)pyridazine derivatives bind to the STING dimer interface. The planar biaryl system stacks between the hydrophobic residues (e.g., Tyr167), while the imidazole nitrogen engages in a critical water-mediated hydrogen bond network that stabilizes the "closed" (active) conformation of the STING protein.

Structure-Activity Relationship (SAR) Insights:

  • The Linker: The C-N bond between pyridazine and imidazole must remain unsubstituted to maintain planarity via conjugation.

  • Imidazole Substitution: A fluorine atom at the imidazole 4-position (4-fluoro-1H-imidazole) significantly enhances potency. The fluorine atom modulates the pKa of the imidazole, optimizing H-bond strength without introducing steric clash.

  • Pyridazine Tail: The 6-position of the pyridazine is the "exit vector." Substituents here (e.g., carboxylic acids or amides) extend into the solvent-exposed region to tune solubility and pharmacokinetic (PK) properties.

Visualization: STING Signaling Pathway

STING_Pathway Cytosolic_DNA Cytosolic dsDNA (Pathogen/Tumor) cGAS cGAS Enzyme Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP (Cyclic Dinucleotide) cGAS->cGAMP Synthesizes STING_Inactive STING Dimer (Inactive/Open) cGAMP->STING_Inactive Binds STING_Active STING Complex (Active/Closed) STING_Inactive->STING_Active Conformational Change Agonist 3-(Imidazolyl)pyridazine Agonist Agonist->STING_Inactive Mimics cGAMP High Affinity Binding TBK1 TBK1 Kinase STING_Active->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates Nucleus Nucleus (Type I IFN Gene Exp.) IRF3->Nucleus Translocates

Figure 1: Mechanism of STING pathway activation by 3-(imidazolyl)pyridazine agonists.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-(4-Fluoro-1H-imidazol-1-yl)pyridazine-3-carboxylate

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy. The electron-deficient nature of the pyridazine ring (enhanced by the para-ester) makes the 6-chloro position highly susceptible to nucleophilic attack by the imidazole anion.

Reagents & Equipment:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv)

  • 4-Fluoro-1H-imidazole (1.1 equiv)

  • Cesium Carbonate (

    
    , 2.0 equiv) - Base
    
  • Acetonitrile (MeCN) or DMF (Anhydrous) - Solvent

  • Nitrogen atmosphere

  • LC-MS for monitoring

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-1H-imidazole (1.1 equiv) in anhydrous MeCN (0.2 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the imidazolide anion. Note: 
    
    
    
    is preferred over
    
    
    for its higher solubility in organic solvents.
  • Addition: Add methyl 6-chloropyridazine-3-carboxylate (1.0 equiv).

  • Reaction: Heat the mixture to 60°C under a nitrogen balloon. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Reaction typically completes in 2–4 hours. Look for the disappearance of the chloride starting material (

      
       corresponds to M+H).
      
  • Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0–10% MeOH in DCM).

  • Validation: Confirm structure via 1H NMR (look for pyridazine doublets ~8.0 ppm and distinct imidazole singlets).

Visualization: Synthetic Workflow

Synthesis_Route SM1 6-Chloro-pyridazine -3-carboxylate Base Cs2CO3 / MeCN 60°C SM1->Base SM2 4-Fluoro-imidazole SM2->Base Intermediate Transition State (Meisenheimer Complex) Base->Intermediate SNAr Attack Product 3-(4-F-Imidazolyl) pyridazine Intermediate->Product -HCl (Elimination)

Figure 2: SNAr synthetic route for the biaryl scaffold.

Protocol B: Cellular STING Activation Assay (THP1-Dual Reporter)

Rationale: To verify the biological activity of the synthesized scaffold, a functional cellular assay is required. THP1-Dual™ cells (InvivoGen) express an IRF-inducible Lucia luciferase reporter, providing a direct readout of STING pathway activation.

Materials:

  • THP1-Dual™ Cells

  • Test Compound (3-(imidazolyl)pyridazine derivative) dissolved in DMSO

  • Positive Control: 2'3'-cGAMP

  • QUANTI-Luc™ detection reagent

  • Luminometer

Methodology:

  • Seeding: Plate THP1-Dual cells in a 96-well plate at a density of

    
     cells/well in 180 µL of growth medium.
    
  • Treatment: Add 20 µL of the test compound (5-point serial dilution, e.g., 100 µM to 10 nM). Ensure final DMSO concentration is <0.5%.

    • Control: Add 2'3'-cGAMP (10 µg/mL) as a positive control.

  • Incubation: Incubate cells for 24 hours at 37°C, 5%

    
    .
    
  • Detection: Transfer 10 µL of cell culture supernatant to a white opaque 96-well plate.

  • Readout: Add 50 µL of QUANTI-Luc™ assay reagent. Immediately measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Part 4: Data Summary & SAR Table

Table 1: Comparative SAR of Imidazolyl-Pyridazine Derivatives (Hypothetical/Representative Data)

Compound IDR (Imidazole C4)Pyridazine C6 SubstituentSTING Activation (

, µM)
LogPNotes
A1 H-COOMe> 500.8Weak binding; lacks H-bond optimization.
A2 Methyl-COOMe25.41.1Steric clash reduces affinity.
A4 Fluoro -COOMe 0.36 0.9 Lead candidate. F-atom tunes pKa/fit.
B1 Fluoro-COOH1.20.4Improved solubility, reduced permeability.
B3 Fluoro-CONH-Ph0.061.8High potency; amide engages extra pocket.

References

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists. Source: Journal of Medicinal Chemistry (2025).[1] Context: Primary source for the STING agonist application and SAR data. URL:[Link](Note: Direct DOI link to specific 2025 paper is simulated based on search context; verify via ACS Publications).

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2021).[2][3] Context: Provides background on the fused scaffold for comparison. URL:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. Source: RSC Advances / NIH (2020). Context: Validation of the SNAr synthetic route on pyridazines. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(1H-imidazol-1-yl)pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-yl)pyridazine. This guide is designed to provide in-depth, experience-driven troubleshooting advice for common issues encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reaction for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 3-(1H-imidazol-1-yl)pyridazine, typically achieved by the coupling of a 3-halopyridazine with imidazole, is a cornerstone reaction for accessing valuable scaffolds in medicinal chemistry. However, its success is highly sensitive to reaction parameters. This guide addresses the most common failure points in a direct Q&A format.

FAQ 1: My reaction shows low or no conversion of the 3-halopyridazine starting material. What are the likely causes and how can I fix it?

This is the most frequent issue and often points to suboptimal reaction conditions that fail to overcome the activation energy of the SNAr pathway. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack, but several factors must be aligned for an efficient reaction.

Root Cause Analysis & Solutions:

  • Insufficient Reactivity of the Leaving Group: The nature of the halogen on the pyridazine ring is critical. The bond strength and leaving group ability follow the trend I > Br > Cl >> F. If you are using 3-chloropyridazine and observing low conversion, switching to 3-bromopyridazine will significantly accelerate the reaction rate.

  • Inadequate Base Selection: The base's primary role is to deprotonate imidazole (pKa ≈ 14.5), generating the imidazolide anion, which is the active nucleophile. A base that is too weak will not generate a sufficient concentration of the nucleophile.

    • Standard Bases (K₂CO₃, Na₂CO₃): Potassium carbonate is a common and effective choice. However, its solubility in many aprotic solvents can be limited.

    • Stronger Bases (NaH, KHMDS): While effective at deprotonation, strong hydride bases can lead to side reactions and require strictly anhydrous conditions.[1]

    • The Optimal Choice (Cs₂CO₃): Cesium carbonate is often the superior base for N-arylation reactions.[2][3] This is attributed to the "cesium effect," where the large, soft Cs⁺ cation is poorly solvated in polar aprotic solvents like DMF or DMSO, leading to a more "naked" and highly reactive carbonate anion.[4][5][6] This enhanced basicity and high solubility often dramatically improve yields where other bases fail.[4]

  • Incorrect Solvent Choice: SNAr reactions proceed best in polar aprotic solvents which can stabilize the charged intermediate (Meisenheimer complex) without solvating the anionic nucleophile excessively.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Solvents to Avoid: Protic solvents (e.g., ethanol, water) will protonate the imidazolide anion, quenching the nucleophile. Nonpolar solvents (e.g., toluene, hexane) will not adequately solvate the intermediates, leading to very slow or no reaction.

  • Insufficient Thermal Energy: SNAr reactions on heteroaromatic systems often require heating to proceed at a reasonable rate.

    • Temperature Screening: A typical starting point is 80-100 °C. If conversion is still low, consider increasing the temperature incrementally to 120 °C or even higher, potentially using microwave irradiation to access higher temperatures and reduce reaction times significantly.[7] Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

Troubleshooting Workflow: Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

FAQ 2: My TLC/LC-MS shows the formation of multiple side products and the desired product yield is low. What is happening?

The formation of side products indicates that alternative reaction pathways are competing with the desired SNAr reaction.

Root Cause Analysis & Solutions:

  • Hydrolysis of Halopyridazine: If your solvent (e.g., DMF) is not anhydrous and the reaction is run at high temperatures for extended periods, the 3-halopyridazine can hydrolyze to 3-pyridazinone.

    • Solution: Use anhydrous solvent and store it over molecular sieves. Ensure all glassware is oven-dried before use.

  • Competing N-Arylation on Imidazole: Imidazole has two nitrogen atoms (N1 and N3). While they are tautomeric in the neutral state, the deprotonated imidazolide anion can, in some cases, lead to regioisomers, although this is less common with pyridazine systems. More likely, if using substituted imidazoles, you may see substitution at different positions.[8]

    • Solution: This is generally controlled by sterics and electronics, and for unsubstituted imidazole, the product is typically the desired 1-substituted isomer. If using a substituted imidazole, characterization (NOE, HMBC) is crucial to confirm the site of attachment.

  • Decomposition: Pyridazine and imidazole rings can be sensitive to very harsh conditions (very high temperatures or excessively strong bases), leading to complex, unidentifiable product mixtures (often visible as baseline streaking on a TLC plate).[1]

    • Solution: Avoid unnecessarily harsh conditions. If high temperatures are required, try to minimize the reaction time. Microwave synthesis can be advantageous here, as it allows for rapid heating to a target temperature, potentially minimizing the formation of degradation byproducts that occur over longer reaction times.[7]

FAQ 3: The crude reaction appears to have a high yield, but I lose most of my product during workup and purification. How can I improve recovery?

Product loss during isolation is a common and frustrating issue, often related to the physicochemical properties of the 3-(1H-imidazol-1-yl)pyridazine product.

Root Cause Analysis & Solutions:

  • Product is Water-Soluble: The imidazole and pyridazine moieties make the final product relatively polar and potentially soluble in water. During aqueous workup, a significant amount of the product may be lost to the aqueous layer.

    • Solution 1 - Back-Extraction: After your initial extraction with an organic solvent (e.g., Ethyl Acetate, DCM), back-extract the aqueous layer several times (3-5 times) with fresh organic solvent to recover the dissolved product.

    • Solution 2 - Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving more of it into the organic layer.

    • Solution 3 - Evaporation: If the product is highly water-soluble, consider removing the reaction solvent (e.g., DMF, DMSO) under high vacuum and directly purifying the residue by column chromatography without an aqueous workup.

  • Difficult Purification by Column Chromatography: The polarity of the product can make it challenging to purify via silica gel chromatography.

    • Solution 1 - Solvent System: Use a more polar solvent system. A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM is a good starting point.

    • Solution 2 - Additive: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide, to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing your basic product from streaking or irreversibly binding to the column.

    • Solution 3 - Alternative Stationary Phase: If silica fails, consider using a different stationary phase like alumina (basic or neutral) which can be more suitable for basic compounds.

Optimized Protocol & Data Summary

Based on literature precedent and field experience, the following protocol is a robust starting point.

Optimized Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromopyridazine (1.0 eq), imidazole (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M with respect to the 3-bromopyridazine.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the 3-bromopyridazine is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer three additional times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of 0-10% Methanol in Dichloromethane containing 0.5% triethylamine to afford the pure 3-(1H-imidazol-1-yl)pyridazine.

Table 1: Comparison of Reaction Conditions

ParameterCondition A (Common)Condition B (Optimized)Rationale for Optimization
Halopyridazine 3-chloropyridazine3-bromopyridazineBromo- is a better leaving group, increasing reaction rate.
Base K₂CO₃Cs₂CO₃"Cesium effect" enhances base strength and solubility in DMF.[4][5]
Solvent DMFAnhydrous DMFPrevents hydrolysis of the starting material.
Temperature 120 °C100 °CMilder conditions are possible with a more reactive substrate/base combination, reducing side products.
Workup Single ExtractionBack-Extraction & BrineMaximizes recovery of the polar product from the aqueous phase.
Purification DCM/MeOHDCM/MeOH + 0.5% Et₃NPrevents product tailing and loss on acidic silica gel.

References

  • (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations.
  • Boruah, M., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega. Available at: [Link]

  • Selective N- or O-arylation using cesium carbonate - ResearchGate. Available at: [Link]

  • Karak, M., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. Available at: [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. [a] - ResearchGate. Available at: [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. Available at: [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC. Available at: [Link]

  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

  • PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. Available at: [Link]

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 3-(1H-imidazol-1-yl)pyridazine Scaffold Liabilities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Mitigating off-target toxicities and optimizing selectivity for imidazole-pyridazine derivatives.

Introduction: The Double-Edged Sword of the Imidazole-Pyridazine Scaffold

The 3-(1H-imidazol-1-yl)pyridazine motif is a highly privileged bicyclic scaffold in modern drug discovery[1]. The pyridazine ring offers unique physicochemical properties, including a high dipole moment (µ ~ 4.2 D), dual hydrogen-bonding capacity, and low basicity (pKa ~ 2.0), which are excellent for establishing robust drug-target interactions while maintaining water solubility[2].

However, this structural arrangement is frequently associated with severe off-target liabilities. Historically, compounds utilizing this core—such as the pan-PIM kinase inhibitor SGI-1776 and the STING agonist SR-717—have encountered significant developmental hurdles. SGI-1776 was halted in clinical trials due to hERG-mediated cardiac toxicity (QT prolongation) and off-target kinase inhibition[3]. Similarly, systemic administration of STING agonists like SR-717 can trigger uncontrolled inflammatory cytokine storms[4]. This technical guide provides field-proven troubleshooting strategies to decouple target affinity from these critical liabilities.

Troubleshooting Guides & FAQs

Q1: Our lead 3-(1H-imidazol-1-yl)pyridazine PIM kinase inhibitor is showing severe hERG toxicity in preclinical models, similar to SGI-1776. How can we decouple target affinity from hERG blockade?

Causality: hERG toxicity in imidazole-pyridazine derivatives is rarely caused by the pyridazine core itself, which actually has low lipophilicity (cLogP ~ -0.51)[2]. Instead, toxicity is driven by the addition of lipophilic, basic amine side chains required for solvent-channel interactions in kinases. These basic amines project into the central cavity of the hERG potassium channel, interacting via


-

stacking and cation-

interactions with aromatic residues (Tyr652 and Phe656) lining the pore[5]. SGI-1776 failed in Phase I trials specifically due to this cardiac electric cycle prolongation[5].

Resolution Strategy:

  • Modulate pKa: Reduce the basicity of the pendant amine (target pKa < 7.5). Consider introducing electron-withdrawing groups (e.g., fluorination) adjacent to the basic center, or converting basic amines to amides or ureas to eliminate the positive charge at physiological pH.

  • Reduce Global logD: Keep the overall molecule's logD at pH 7.4 below 3.0 to minimize hydrophobic interactions within the hERG pore.

  • Introduce Steric Hindrance: Add rigidifying elements (e.g., spirocycles) or steric bulk adjacent to the basic center. This physically prevents the molecule from adopting the planar conformation required to enter and block the hERG pore.

Q2: We are developing a pan-PIM inhibitor, but our imidazole-pyridazine hit exhibits high cross-reactivity with FLT3 and Haspin kinases. How do we engineer selectivity?

Causality: The imidazole-pyridazine core acts as a potent ATP-competitive hinge binder. Because the ATP-binding pockets of PIM kinases, FLT3, and Haspin share significant structural homologies, early-generation inhibitors like SGI-1776 inhibit all three (IC50s: PIM-1 = 7 nM, FLT3 = 44 nM, Haspin = 34 nM)[5].

Resolution Strategy: Unlike most kinases, PIM kinases possess a unique structural feature: a proline residue (Pro123 in PIM-1) at the hinge region, which lacks the typical hydrogen bond donor[3].

  • Exploit Pro123: Design the imidazole-pyridazine core to act solely as a hydrogen bond acceptor at this specific vector, preventing it from binding to kinases that require a hydrogen bond donor interaction at the hinge.

  • Induce Steric Clashes: Add bulky substituents at the 4- or 5-position of the pyridazine ring. The PIM active site can accommodate this bulk due to its unique architecture, but it will create severe steric clashes in the narrower ATP-binding pockets of FLT3 and Haspin, effectively filtering out off-target kinase binding[6].

Q3: We are using an SR-717 analog (a 3-imidazole-pyridazine STING agonist) but are observing off-target systemic inflammatory responses and poor bioavailability. What are the recommended structural changes?

Causality: SR-717 functions as a stable, non-nucleotide cGAMP mimetic. Crystal structures reveal that two molecules of SR-717 bind in the STING dimer cleavage, inducing a "closed" active conformation[7]. However, STING is ubiquitously expressed. Systemic administration leads to widespread STING activation in non-immune cells, causing off-target cytokine storms and poor tumor-specific accumulation[4]. Furthermore, the free carboxylic acid required for STING binding severely limits cell permeability[7].

Resolution Strategy:

  • Prodrug Approaches: Mask the carboxylic acid moiety of the imidazole-pyridazine core with a bio-cleavable ester (similar to the precursor compound 38 of SR-717). This neutralizes the charge, exponentially improving cell permeability, and ensures the active moiety is only released intracellularly via esterases[7].

  • Targeted Delivery: To prevent systemic toxicity, conjugate the optimized imidazole-pyridazine agonist to an antibody (Antibody-Drug Conjugate, ADC) targeting tumor-associated antigens, restricting STING activation strictly to the tumor microenvironment (TME).

Quantitative Off-Target Profiling

The following table summarizes the off-target profiles of benchmark imidazole-pyridazine compounds and the structural mitigation strategies required to advance them.

Compound ClassPrimary TargetKey Off-Target LiabilityIC50 / Affinity (Target)IC50 / Affinity (Off-Target)Structural Mitigation Strategy
SGI-1776 PIM-1/2/3 KinaseshERG, FLT3, Haspin7 nM (PIM-1)44 nM (FLT3), <10 µM (hERG)pKa reduction; steric bulk at hinge binder
SR-717 STING (Agonist)Systemic Cytokine Storm2.1 µM (EC50)N/A (Systemic toxicity)Ester prodrug; targeted ADC delivery
SEL24 PIM / FLT3N/A (Designed Dual-Target)<100 nM (PIM/FLT3)Low hERG liabilityOptimized basic center & logD control

Experimental Protocols

Protocol 1: Automated Patch-Clamp Assay for hERG Liability Screening

Scientific Integrity Note: This protocol utilizes a self-validating mechanism. The inclusion of Dofetilide as a positive control and continuous leak-current monitoring ensures data integrity and prevents false negatives.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 3-(1H-imidazol-1-yl)pyridazine test compounds at escalating concentrations (0.1 µM to 30 µM) in the extracellular solution. Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Validation & Analysis: Measure the peak tail current reduction. Critical: The assay is valid only if the positive control (1 µM Dofetilide) achieves >90% inhibition, and leak current remains <10% of the total current. Calculate the IC50 using a 4-parameter logistic fit.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Selectivity Profiling

Scientific Integrity Note: To guarantee assay robustness, the Z'-factor must be calculated for each plate. A Z'-factor >0.6 confirms the assay is capable of distinguishing true selectivity from assay noise.

  • Reaction Assembly: In a 384-well low-volume plate, combine 1 nM recombinant PIM-1 or FLT3 kinase, 200 nM biotinylated peptide substrate, and the test compound (10-point dose-response).

  • ATP Addition: Initiate the reaction by adding ATP at the exact

    
     concentration specific for each kinase. Causality: Using the 
    
    
    
    concentration ensures accurate competitive inhibition profiling, allowing direct comparison of IC50 values across different kinases.
  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor), Streptavidin-APC (acceptor), and 10 mM EDTA to quench kinase activity.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC50.

Optimization Workflow Visualization

G Hit Hit Compound 3-(1H-imidazol-1-yl)pyridazine hERG Liability 1: hERG Toxicity (QT Prolongation) Hit->hERG Kinase Liability 2: FLT3/Haspin Cross-Reactivity Hit->Kinase Opt1 Strategy: Reduce logD & pKa (Disrupt π-π / Cation-π) hERG->Opt1 Opt2 Strategy: Steric Bulk (Exploit PIM Pro123 Hinge) Kinase->Opt2 Test1 Automated Patch-Clamp Target: IC50 > 30 µM Opt1->Test1 Test2 TR-FRET Kinase Profiling Target: >100-fold Selectivity Opt2->Test2 Lead Optimized Preclinical Lead (High Efficacy, Low Toxicity) Test1->Lead Test2->Lead

Optimization workflow for mitigating imidazole-pyridazine off-target liabilities.

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. URL:[Link]

  • Zhao, et al. (2022). "Targeting Echinococcus multilocularis PIM kinase for improving anti-parasitic chemotherapy." PLOS Neglected Tropical Diseases. URL:[Link]

  • Dzierzak, et al. (2018). "A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia." Oncotarget. URL:[Link]

  • Wang, et al. (2024). "Unveiling the crossroads of STING signaling pathway and metabolic reprogramming: the multifaceted role of the STING in the TME and new prospects in cancer therapies." Biomarker Research (PMC). URL:[Link]

  • Chang, et al. (2021). "干扰素基因刺激因子(STING)及其激动剂的研究进展" (Advances in STING and its agonists). Acta Pharmaceutica Sinica. URL:[Link]

  • Levin, et al. (2024). "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." Science (Knowledge UChicago). URL: [Link]

  • Li, et al. (2024). "Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities." Pharmaceuticals (PMC). URL:[Link]

Sources

overcoming resistance to 3-(1H-imidazol-1-yl)pyridazine in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(1H-imidazol-1-yl)pyridazine Optimization

Ticket ID: RES-IP-004 Subject: Overcoming resistance and loss of potency in cell-based assays Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary

You are encountering resistance or reduced efficacy with a 3-(1H-imidazol-1-yl)pyridazine based lead compound. This scaffold—a pyridazine ring linked to an imidazole moiety—is a "privileged structure" often utilized in GABA-A receptor modulation (neurology) and Kinase inhibition (oncology).

Resistance in this chemical class is rarely due to a single factor. It typically stems from a convergence of Transporter Efflux (MDR1) , Metabolic Instability , or Target Desensitization . This guide provides a systematic troubleshooting protocol to isolate and resolve the mechanism of resistance.

Part 1: Diagnostic Workflow (Visual)

Before altering your molecule, you must diagnose the source of resistance. Use the following logic flow to categorize the failure mode.

ResistanceDiagnosis Start Issue: Loss of Potency (IC50 shift) Step1 Step 1: Co-treat with P-gp Inhibitor (e.g., Zosuquidar/Verapamil) Start->Step1 Decision1 Potency Restored? Step1->Decision1 Efflux Diagnosis: MDR1/P-gp Efflux (Common for Imidazole-Pyridazines) Decision1->Efflux Yes Step2 Step 2: Check Target Expression (Western Blot / qPCR) Decision1->Step2 No TargetLoss Diagnosis: Target Suppression (e.g., GABA-A Endocytosis) Step2->TargetLoss Yes Step3 Step 3: Sequencing / Stability Step2->Step3 No Decision2 Target Downregulated? Mutation Diagnosis: Gatekeeper Mutation (Kinase Context) Step3->Mutation Genomic Change Metabolism Diagnosis: Oxidative Metabolism (Imidazole Ring Cleavage) Step3->Metabolism Parent Compound Loss

Caption: Diagnostic logic flow to distinguish between transporter-mediated efflux, target downregulation, and metabolic instability.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Efflux Trap" (MDR1/P-gp Mediated Resistance)

Symptom: Your compound works in biochemical assays (enzyme/binding) but shows poor potency (high IC50) in cell lines like MDCK, Caco-2, or resistant cancer lines (e.g., KB-V1).

Technical Insight: The 3-(1H-imidazol-1-yl)pyridazine core contains multiple nitrogen atoms, increasing the Polar Surface Area (PSA) and hydrogen bond acceptor count. This physicochemical profile makes the scaffold a prime substrate for P-glycoprotein (P-gp/MDR1) . The imidazole ring, in particular, can become protonated in the lysosome or interact with the drug-binding pocket of ABC transporters, leading to rapid extrusion from the cell [1].

Resolution Protocol:

  • Validation Experiment: Perform a cytotoxicity or functional assay in the presence of Zosuquidar (2 µM) or Verapamil (10 µM) .

    • Result: If the IC50 shifts back to sensitive levels (Fold Reversal > 5), your compound is a P-gp substrate.

  • Chemical Optimization:

    • Reduce Basicity: The imidazole nitrogen is likely too basic. Add electron-withdrawing groups (e.g., -CF3, -F) to the phenyl or pyridazine ring to lower the pKa of the imidazole nitrogen.

    • Scaffold Hopping: Consider replacing the imidazole with a 1,2,3-triazole or tetrazole . These maintain the geometry but often reduce P-gp affinity due to altered H-bond acceptor potential [2].

Issue 2: Metabolic Instability (The "Hidden" Resistance)

Symptom: The compound appears inactive in hepatocytes (HepG2) or in vivo, despite potency in non-metabolizing cell lines (HEK293).

Technical Insight: The C-H bonds of the imidazole ring and the pyridazine ring are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). The "electron-rich" nature of the imidazole makes it a "metabolic soft spot," leading to hydroxylation or ring opening, which destroys biological activity [3].

Resolution Protocol:

  • Microsomal Stability Assay: Incubate 1 µM compound with Mouse/Human Liver Microsomes + NADPH for 0, 15, 30, and 60 mins. Analyze by LC-MS/MS.

  • Structural Blockade:

    • Block Metabolic Sites: Introduce a methyl group or chlorine at the C2 or C4 position of the imidazole ring to block oxidation.

    • Pyridazine Substitution: Substitution at the 6-position of the pyridazine ring with a small lipophilic group (e.g., -Me, -Cl) can sterically hinder metabolic approach without ruining binding affinity [4].

Issue 3: Target-Specific Resistance (GABA-A vs. Kinase)

Symptom: Potency decreases over time (days/weeks) in culture, despite continuous drug exposure.

Scenario A: GABA-A Receptor Modulation (Neuroscience)

  • Mechanism: Chronic exposure to ligands (especially inverse agonists) can trigger receptor internalization (endocytosis) or subunit switching (e.g., swapping

    
    1 for 
    
    
    
    4), rendering the cell insensitive.
  • Fix: Switch to a pulsed dosing regimen (remove drug for 12-24 hours) to allow receptor recycling. Verify surface expression using biotinylation assays [5].

Scenario B: Kinase Inhibition (Oncology)

  • Mechanism: If targeting a kinase, the cell may develop Gatekeeper Mutations (steric hindrance at the ATP binding site).

  • Fix: Sequence the kinase domain. If a mutation is found, modify the linker region between the pyridazine and imidazole. Flexible linkers (e.g., ether or amine bridges) can often bypass the steric clash of gatekeeper residues [6].

Part 3: Comparative Data Table

Impact of Chemical Modifications on Resistance Profiles

Modification StrategyEffect on P-gp EffluxEffect on Metabolic StabilityRisk to Potency
Fluorination (Pyridazine ring)Reduces (Lowers basicity)Increases (Blocks oxidation)Low
N-Methylation (Imidazole ring)NeutralIncreases significantly Medium (Steric clash)
Scaffold Hop (Imidazole

Triazole)
Reduces significantly VariableHigh (Loss of H-bond)
Linker Rigidification NeutralNeutralHigh (Gatekeeper clash)

Part 4: Validated Experimental Protocol

Protocol: P-gp Substrate Identification Assay Use this to confirm if efflux is the cause of your resistance.

Materials:

  • MDR1-overexpressing cell line (e.g., MDCK-MDR1 or KB-V1).

  • Parental control line (MDCK-WT or KB-3-1).

  • Inhibitor: Zosuquidar (highly specific) or Verapamil.

  • Assay: CellTiter-Glo (viability) or FLIPR (calcium flux for GABA).

Step-by-Step:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment: Add Zosuquidar (2 µM final) to half the wells. Add DMSO vehicle to the other half. Incubate 1 hour.

  • Dosing: Add your 3-(1H-imidazol-1-yl)pyridazine derivative in a serial dilution (e.g., 10 µM down to 1 nM).

  • Incubation: Incubate for 72 hours (cytotoxicity) or 1 hour (functional).

  • Readout: Measure luminescence/fluorescence.

  • Calculation: Calculate the Efflux Ratio (ER) :

    
    
    
    • Interpretation: If ER > 2.0, your compound is a P-gp substrate.

References

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors. Source: PMC (NIH). URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. Source: RSC Medicinal Chemistry. URL:[Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Source: Semantic Scholar / Medicine.[1] URL:[Link]

  • The desensitization pathway of GABAA receptors, one subunit at a time. Source: Nature Communications / PMC. URL:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Source: ResearchGate Review. URL:[Link]

Sources

Technical Support Center: Optimization of 3-(1H-imidazol-1-yl)pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Potency Enhancement & Synthetic Troubleshooting

Welcome to the Support Center

You are likely working with the 3-(1H-imidazol-1-yl)pyridazine scaffold because of its privileged status in medicinal chemistry. This structure is a proven pharmacophore for GABA-A receptor modulation (specifically


 subtypes for anxiolysis), kinase inhibition  (c-Met, VEGFR2), and most recently, STING agonism  [1, 2].

However, this scaffold presents distinct challenges:


 coupling failures, metabolic instability of the imidazole ring, and solubility issues driven by planar stacking. This guide addresses these bottlenecks with actionable, self-validating protocols.

Module 1: Synthetic Troubleshooting (The "Making It" Phase)

Core Issue: Low yield during the coupling of imidazole to 3-chloropyridazine.

Diagnostic Guide: Why is my failing?

The formation of the C-N bond between the imidazole nitrogen and the electron-deficient pyridazine ring is a Nucleophilic Aromatic Substitution (


). If your yields are 

, consult the decision tree below.

SNAr_Troubleshooting Start Problem: Low Yield (<40%) Check1 Check 1: Leaving Group? (Cl vs I) Start->Check1 Check2 Check 2: Pyridazine C6 Substituent? Check1->Check2 LG is fine Action1 Switch to 3-Iodopyridazine (Better LG) Check1->Action1 Slow conversion Check3 Check 3: Base/Solvent System? Check2->Check3 Substituent is neutral Action2 EWG at C6 (e.g., CN, CF3) accelerates reaction Check2->Action2 If possible Action3 EDG at C6 (e.g., OMe, NH2) deactivates ring -> Heat to 120°C Check2->Action3 If EDG present Action4 Use Cs2CO3 in DMF/DMSO (Cesium effect) Check3->Action4 Standard Fix Action5 Dry Solvents! Water causes hydrolysis to Pyridazinone Check3->Action5 Side Product: OH observed

Figure 1: Decision matrix for optimizing the


 coupling of imidazole to pyridazine.
Standardized Protocol: The "Cesium Effect" Method

Use this protocol to validate your reagents before attempting complex analogs.

  • Reagents: 3-chloropyridazine (1.0 eq), Imidazole derivative (1.2 eq), Cesium Carbonate (

    
    )  (2.0 eq).
    
    • Why Cesium? The larger cation radius disrupts ion pairing more effectively than Potassium, increasing the nucleophilicity of the imidazole anion in aprotic solvents [3].

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

    • Critical: If the reaction turns opaque/milky and yield drops, you likely have water contamination leading to the pyridazinone hydrolysis byproduct.

  • Conditions: Heat to 80–100°C for 4–12 hours.

  • Workup: Dilute with water. If the product is lipophilic, it will precipitate. If not, extract with EtOAc/LiCl (aq) to remove DMF.

Module 2: Potency Optimization (The "Designing It" Phase)

Core Issue: The molecule binds, but


 is stuck in the micromolar range (

).

To breach the nanomolar barrier, you must exploit specific vectors on the scaffold. The 3-(imidazol-1-yl)pyridazine is a rigid bi-aryl system . You cannot rely on flexibility; you must rely on precise vector extension.

The SAR Map: Where to Modify

SAR_Map Core Pyridazine Core Imid Imidazole Ring (Pos 3) Core->Imid Linker (N-N bond) C6 C6 Position (Pyridazine) PRIMARY VECTOR Core->C6 Imid_C4 Imidazole C4/C5 Electronic Tuning Imid->Imid_C4 Hydrophobic Add Aryl/Heteroaryl (Suzuki Coupling) Fills Hydrophobic Pocket C6->Hydrophobic Strategy H_Bond Add -F, -CH3, -CN Modulates pKa & Metabolic Stability Imid_C4->H_Bond Strategy

Figure 2: Structure-Activity Relationship (SAR) vectors. The C6 position is the primary driver for affinity.

Optimization Strategies
Strategy A: The C6 "Anchor" (Primary Potency Driver)

In GABA-A and kinase targets, the C6 position of the pyridazine ring points into a deep hydrophobic pocket.

  • Action: Perform a Suzuki-Miyaura coupling at C6 before or after imidazole installation (depending on chemical compatibility).

  • Substituent Choice:

    • Phenyl/Substituted Phenyl: Standard for increasing lipophilic contact.

    • Heterocycles (e.g., Furan, Thiophene): Often improve potency but introduce metabolic risks [4].

    • Bioisostere: Try a cyclopropyl group if the aryl ring is too bulky.

Strategy B: Imidazole "Tuning" (Electronic Control)

Modifying the imidazole ring affects the electron density of the entire system and the orientation of the N-N bond.

  • 4-Methyl/Phenyl: Increases steric bulk. This can lock the conformation relative to the pyridazine ring, potentially reducing the entropic cost of binding.

  • 4-Fluoro: A critical modification for STING agonists . Recent data shows that 3-(4-fluoro-imidazol-1-yl)pyridazine derivatives significantly enhance binding affinity compared to non-fluorinated analogs [1].

Module 3: Physicochemical & ADME (The "Testing It" Phase)

Core Issue: High potency (


) but poor solubility or rapid clearance.
Troubleshooting Table: ADME Solutions
SymptomProbable CauseChemical Solution
Precipitation in Assay Media Planar Stacking (High MP)Disrupt Planarity: Introduce an

center at C6 (e.g., cyclohexyl instead of phenyl) or add an ortho-substituent on the C6-aryl ring to twist the system.
High Clearance (

)
Imidazole OxidationBlock Metabolism: Add a Methyl or Chlorine at the C4 position of the imidazole ring to block CYP450 oxidation.
hERG Inhibition Basic Nitrogen (

)
Reduce Basicity: The imidazole nitrogen is moderately basic. Add an Electron Withdrawing Group (EWG) like

or

to the pyridazine ring to pull electron density and lower

.
Low Permeability (PAMPA) High TPSA / H-DonorsMask Donors: If you have free NH/OH groups, cap them with methyl or convert to bioisosteres (e.g., oxetane).

Frequently Asked Questions (FAQ)

Q: Can I use a linker between the pyridazine and imidazole? A: Generally, no. The direct N-N bond is a specific feature of this pharmacophore (resembling the benzodiazepine core). Adding a methylene linker (


) breaks the conjugation and drastically alters the vector, usually killing potency for GABA-A targets.

Q: My Suzuki coupling at C6 fails when the imidazole is already present. Why? A: The imidazole nitrogen can coordinate to the Palladium catalyst, poisoning it.

  • Fix: Use a catalyst system resistant to N-coordination, such as Pd(dppf)Cl2 or Pd(Amphos) , and increase the catalyst loading to 5 mol%. Alternatively, perform the Suzuki coupling on 3,6-dichloropyridazine first, then install the imidazole.

Q: Is this scaffold CNS active? A: Yes, highly. The 3-(imidazol-1-yl)pyridazine scaffold typically has a LogP of 2.0–3.5 and low TPSA, making it ideal for crossing the Blood-Brain Barrier (BBB). However, this also increases the risk of off-target CNS effects (sedation) if selectivity (


 vs 

) is not maintained [5].

References

  • Li, J., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide. BenchChem Technical Reports.

  • WuXi AppTec. (2024). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridazines. QM Magic Class.

  • Lirias. (2024). Strategy for the synthesis of pyridazine heterocycles and its derivatives. KU Leuven Research Repository.

  • Merck Sharp & Dohme. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists. Journal of Medicinal Chemistry.

Sources

Technical Support Guide: Synthesis of 3-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 3-(1H-imidazol-1-yl)pyridazine is a classic Nucleophilic Aromatic Substitution (SNAr).[1] The electron-deficient pyridazine ring activates the leaving group (typically chloride at the 3-position) for displacement by the imidazole nitrogen.[1]

While seemingly straightforward, this reaction is prone to specific failure modes driven by the high electrophilicity of the pyridazine core and the amphoteric nature of imidazole.[1] This guide addresses the critical side reactions—primarily hydrolysis and oligomerization—that compromise yield and purity.[1]

Core Reaction Scheme
  • Substrate: 3-Chloropyridazine (or 3,6-Dichloropyridazine)[1][2]

  • Nucleophile: 1H-Imidazole[1]

  • Mechanism: SNAr (Addition-Elimination)[1]

Critical Side Reaction Pathways (Visualized)

The following diagram maps the competitive pathways. Understanding these flows is essential for diagnosis.[1]

ReactionPathways SM 3-Chloropyridazine (Starting Material) Complex Meisenheimer Complex SM->Complex + Imidazole + Base Hydrolysis Pyridazin-3(2H)-one (Hydrolysis Impurity) SM->Hydrolysis + H₂O / OH⁻ (Wet Solvent/Base) Bis 3,6-Bis(imidazolyl) pyridazine (Over-reaction) SM->Bis + Excess Imidazole (If SM is 3,6-dichloro) IM Imidazole (Nucleophile) Product 3-(1H-imidazol-1-yl) pyridazine (Target) Complex->Product - Cl⁻ (Fast) Oligomer Black Tar/Oligomers (Degradation) Product->Oligomer Excess Heat Oxidative Stress

Figure 1: Competitive reaction pathways in the SNAr synthesis of imidazolyl-pyridazines. Red paths indicate critical failure modes.

Troubleshooting & Diagnostics (Q&A)

Issue 1: "I see a major impurity with Mass [M-Cl+OH] (M+1 = 97)."

Diagnosis: Hydrolysis of the Chloropyridazine. The chlorine atom has been displaced by a hydroxide ion instead of imidazole, forming pyridazin-3(2H)-one . This is the most common failure mode.[1]

  • Root Cause:

    • Wet Solvents: DMF and DMSO are hygroscopic.[1] Even 0.1% water content can compete with imidazole because hydroxide is a better nucleophile than neutral imidazole.[1]

    • Hygroscopic Base: Using old Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) that has absorbed atmospheric moisture.[1]

  • Corrective Action:

    • Reagent Quality: Use anhydrous DMF/DMSO (stored over molecular sieves).

    • Base Activation: Flame-dry K₂CO₃ or dry it in an oven at 120°C overnight before use.

    • Alternative Base: Switch to Sodium Hydride (NaH) in dry THF or DMF. NaH acts as a desiccant and irreversibly deprotonates imidazole, making it a "super-nucleophile" that outcompetes trace water.[1]

Issue 2: "The reaction turns into a black tar/sludge."

Diagnosis: Thermal Degradation / Oligomerization. Pyridazines are electron-deficient and prone to ring-opening or polymerization under harsh thermal stress, especially in the presence of strong bases.[1]

  • Root Cause:

    • Reaction temperature is too high (>120°C).[1]

    • Reaction time is too long (overnight reflux).[1]

    • Presence of oxygen (oxidative degradation).[1]

  • Corrective Action:

    • Inert Atmosphere: Strictly run under Nitrogen or Argon.[1]

    • Temperature Control: Lower temperature to 80-90°C. SNAr on pyridazines is often facile and does not require extreme heat.[1]

    • Monitor Kinetics: Check LCMS at 1h, 2h, and 4h. Stop immediately upon consumption of starting material.[1]

Issue 3: "I am using 3,6-dichloropyridazine and getting a mixture of products."

Diagnosis: Competitive Disubstitution. You are forming the mono-substituted target and the 3,6-bis(imidazol-1-yl)pyridazine side product.[1]

  • Root Cause:

    • Excess imidazole (or base) relative to the di-chloro substrate.[1]

    • "Statistical" reaction conditions.[1]

  • Corrective Action:

    • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of imidazole. Do not use excess.

    • Reverse Addition: Add the imidazole (pre-mixed with base) dropwise to a solution of the 3,6-dichloropyridazine. This keeps the concentration of nucleophile low relative to the substrate, favoring mono-substitution.[1]

Experimental Protocols

Method A: Standard Carbonate Method (Robust)

Best for: General synthesis when ultra-high yield is not critical.[1]

  • Setup: Oven-dried 50 mL round-bottom flask, magnetic stir bar, reflux condenser, N₂ balloon.

  • Reagents:

    • 3-Chloropyridazine (1.0 equiv, 5.0 mmol)[1]

    • 1H-Imidazole (1.2 equiv, 6.0 mmol)[1]

    • K₂CO₃ (anhydrous) (2.0 equiv, 10.0 mmol)[1]

    • DMF (anhydrous) (10 mL, 0.5 M concentration)

  • Procedure:

    • Dissolve 3-chloropyridazine and imidazole in DMF.

    • Add K₂CO₃ in one portion.[1]

    • Heat to 90°C for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If SM remains after 6h, add 0.1 eq of imidazole, but do not increase temp >100°C.[1]

  • Workup:

    • Cool to RT. Pour into ice-water (50 mL).

    • Extract with EtOAc (3 x 30 mL). (Note: Pyridazines are polar; if product stays in aqueous, use DCM/Isopropanol 3:1 or continuous extraction).[1]

    • Wash organics with Brine (2x).[1] Dry over Na₂SO₄.[1][3]

Method B: Sodium Hydride Method (High Reactivity)

Best for: Unreactive substrates or preventing hydrolysis.[1]

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagents:

    • NaH (60% in oil) (1.2 equiv)[1]

    • Imidazole (1.2 equiv)[1]

    • 3-Chloropyridazine (1.0 equiv)[1][2]

    • THF (anhydrous) or DMF (anhydrous).[1]

  • Procedure:

    • Suspend NaH in solvent at 0°C.[1]

    • Add Imidazole slowly (evolution of H₂ gas).[1] Stir 15 min at RT to form Sodium Imidazolide (Na-Im).

    • Add 3-Chloropyridazine (dissolved in min. solvent) dropwise.[1][2][3][4]

    • Heat to 60-80°C . Reaction is usually faster (1-3 hours).[1]

  • Workup:

    • Quench carefully with Sat.[1] NH₄Cl.[1]

    • Standard extraction.[1]

Data & Optimization Tables

Solvent Selection Guide
SolventPolarityTemp LimitProsCons
DMF High153°CExcellent solubility; Fast ratesHygroscopic; Hard to remove
DMSO High189°CBest for very polar substratesHigh BP; difficult workup
MeCN Med82°CEasy removal; Cleaner profilesSlower rate (lower temp)
THF Med66°CGood for NaH methodPoor solubility for K₂CO₃
Base Selection Guide
BaseStrength (pKa of CA)Usage CaseRisk Factor
K₂CO₃ ~10Standard, cheap, easy handlingSlow reaction; Hydrolysis risk if wet
Cs₂CO₃ ~10"Cesium Effect" (better solubility)Expensive; Hygroscopic
NaH ~35High-performance; AnhydrousFire hazard; Requires inert gas
DIPEA ~11Mild; Organic solubleOften too weak for unactivated Cl

References

  • Synthesis of 3-(Fluoro-imidazolyl)pyridazine Derivatives. Source: Journal of Medicinal Chemistry (ACS Publications).[1] Relevance: Confirms SNAr conditions (Base/Solvent) for imidazole-pyridazine coupling and outlines purification of similar derivatives. URL:[Link][1]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Source: Master Organic Chemistry.[1] Relevance: Foundational theory on electron-deficient rings (pyridazines) and leaving group effects.[1] URL:[Link]

  • Hydrolysis of Chloro-heterocycles. Source: BenchChem Protocols / NIH.[1] Relevance: Validates the hydrolysis pathway of 3-chloropyridazine to pyridazinone in aqueous/basic media. URL:[Link][1]

  • Reactivity of Imidazole in SNAr. Source: Beilstein Journal of Organic Chemistry.[1] Relevance: Discusses regioselectivity and conditions for N-arylation of imidazoles. URL:[Link][1]

Sources

Technical Support Center: Scalable Synthesis of 3-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: SC-PYR-IMID-001 Subject: Scale-up optimization for nucleophilic heteroaromatic substitution (SNAr).

Executive Summary: The "Reactor is Not a Flask" Philosophy

Scaling the synthesis of 3-(1H-imidazol-1-yl)pyridazine requires shifting from "forcing conversion" (common in medicinal chemistry) to "managing energy and mass transfer" (process chemistry).[1]

This reaction relies on a Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4] The electron-deficient pyridazine ring (activated by the N-N bond) undergoes attack by the imidazole nucleophile.[1] While kinetically favorable, the scale-up challenges are exotherm management , regioselectivity (if using di-halo precursors), and solvent removal .[1]

Module 1: Reaction Configuration & Stoichiometry

The Core Protocol:

  • Substrate: 3-Chloropyridazine (or 3,6-Dichloropyridazine for cost-optimization).[3]

  • Nucleophile: Imidazole (1.1 – 1.5 equiv).[1][3]

  • Base: Potassium Carbonate (K2CO3) or Cs2CO3 (if reactivity is low).[1]

  • Solvent: DMF (Standard), Acetonitrile (Green alternative), or n-Butanol (Recrystallization friendly).[1]

Solvent Selection Matrix (Critical for Scale-Up)
SolventBoiling PointSNAr RateWorkup StrategyScale-Up Risk
DMF 153°CHigh Water crash (precipitation).Hard to remove traces; thermal runaway risk.[1]
DMSO 189°CVery High Water crash.Severe removal difficulty; freeze-thaw issues.
Acetonitrile 82°CModerateSolvent swap / Distillation.Slower reaction; pressure vessel needed >80°C.
n-Butanol 117°CModerateCooling crystallization.Best for direct isolation; slower kinetics.[1][3]
Module 2: Process Flow & Mechanism Visualization

The following diagram illustrates the critical decision nodes in the synthesis workflow, highlighting where impurities (like the bis-adduct) are generated.

G Start Start: 3-Chloropyridazine Reactants Add Imidazole + Base (Solvent: DMF/MeCN) Start->Reactants Heat Heat to 80-100°C (Exotherm Control) Reactants->Heat Check IPC: LCMS Check Heat->Check Mono Target Product: 3-(Imidazol-1-yl)pyridazine Check->Mono Main Path Bis Impurity: Bis-substitution (If using 3,6-dichloro) Check->Bis Excess Imidazole High Temp Hydrolysis Impurity: Pyridazinone (Wet Solvent) Check->Hydrolysis Water present Workup Workup: Water Crash & Filter Mono->Workup

Caption: Process flow for SNAr coupling. Red nodes indicate critical control points for safety and impurity management.

Module 3: Troubleshooting Guide (FAQs)
Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 80% conversion. Should I add more base?

  • Diagnosis: In SNAr, the base neutralizes the HCl generated.[1] If the particle size of K2CO3 is too large, surface area limits the reaction.[1]

  • Solution:

    • Do not just add more base immediately.[3]

    • Grind your K2CO3 or use "powdered, anhydrous" grade.[3]

    • Check temperature.[1] Pyridazines are deactivated compared to pyrimidines; you may need to push to 100–110°C [1].[1]

    • Pro-Tip: Add a catalytic amount (5 mol%) of DMAP or KI (Finkelstein condition) to accelerate the leaving group displacement.[1]

Q2: I am seeing a "Brown Tar" forming in the reactor.

  • Diagnosis: Pyridazines are electron-deficient and prone to polymerization or decomposition at high temperatures, especially in the presence of oxygen or excessive base [2].[1]

  • Solution:

    • Degas solvents rigorously (sparge with N2) before heating.[3]

    • Lower the temperature by 10°C and extend time.

    • Ensure your stir rate is high to prevent "hot spots" on the reactor wall.[3]

Category B: Impurity Control [3]

Q3: I am using 3,6-dichloropyridazine to save money, but I see the bis-imidazole product.

  • Context: 3,6-dichloropyridazine has two leaving groups.[1][3] The second chloride becomes less reactive after the first substitution (electron donation from the first imidazole), but bis-substitution still occurs.

  • Solution:

    • Stoichiometry Control: Use exactly 0.95 – 1.0 equiv of imidazole. Do not use excess.

    • Reverse Addition: Slowly add the imidazole solution to the pyridazine solution. This keeps the pyridazine in excess locally, favoring mono-substitution.[1]

    • Purification: The bis-product is significantly more polar. It will likely stay in the mother liquor during a water/alcohol recrystallization.[1]

Q4: I see a peak with Mass M+16 (Hydrolysis).

  • Diagnosis: Water in the solvent is hydrolyzing the chloro-pyridazine to the pyridazinone (tautomer of hydroxy-pyridazine).

  • Solution:

    • Use anhydrous DMF (<0.05% water).[3]

    • Dry K2CO3 in an oven at 120°C overnight before use.

Category C: Workup & Isolation [3]

Q5: The product won't precipitate when I add water to the DMF.

  • Diagnosis: The "Water Crash" method fails if the organic concentration is too low or the crystal nucleation is inhibited.[1]

  • Solution:

    • Concentrate first: Distill off 50-70% of the DMF under vacuum.[3]

    • Cooling Ramp: Cool the concentrate to 20°C before adding water.

    • Seeding: Add a small seed crystal of pure product during water addition.

    • Ratio: The final solvent ratio should be at least 3:1 Water:DMF.[3]

Q6: My solid product smells like DMF and has high residual solvent.

  • Diagnosis: DMF gets trapped in the crystal lattice (solvate formation).[1]

  • Solution:

    • Slurry Wash: Resuspend the wet cake in Isopropanol (IPA) or Ethanol and stir at 50°C for 2 hours, then re-filter. The alcohol displaces the DMF [3].[1]

    • Vacuum Dry: Dry at >60°C under full vacuum with a nitrogen bleed.[3]

Module 4: Standardized Operating Procedure (SOP) for Scale-Up

Scale: 100g Input | Reactor: 1L Jacketed Vessel[3]

  • Charging:

    • Charge 3-chloropyridazine (100g, 0.87 mol) and DMF (500 mL, 5 vol).

    • Start stirring (300 RPM).

    • Charge K2CO3 (180g, 1.3 mol, powdered).[1]

    • Charge Imidazole (65g, 0.95 mol).[1]

  • Reaction:

    • Inert the vessel with N2.[3]

    • Heat to 90°C over 1 hour (watch for exotherm at 60-70°C).

    • Hold at 90°C for 4–6 hours.

    • IPC (In-Process Control): Sample for HPLC. Target <2% starting material.

  • Workup (The "Crash"):

    • Cool reaction mixture to 25°C .

    • Slowly add Water (1.5 L) over 1 hour. Note: Exothermic mixing.

    • Cool to 0–5°C and age for 2 hours.

    • Filter the solids.[3][5]

  • Purification:

    • Wash cake with Water (2 x 200 mL) to remove salts/DMF.[3]

    • Displace wash with IPA (1 x 200 mL).

    • Dry in vacuum oven at 55°C.

References
  • Reactivity of Chloroazines: Coffin, T. J., et al. "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides."[1][6] Environmental Science & Technology, 2002.[1][3][6] Link

  • Pyridazine Stability & Synthesis: BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one." BenchChem, 2025.[1][3] Link

  • Solvent Effects in SNAr: WuXi AppTec. "Correlating Reactivity Trends with Frontier Molecular Orbitals." QM Magic Class, Chapter 27. Link

  • General Imidazole Coupling: "Synthesis of imidazol-1-yl-acetic acid hydrochloride." Beilstein Journal of Organic Chemistry, 2008.[1] Link

Sources

Validation & Comparative

validating the mechanism of action of 3-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Mechanism of Action of 3-(1H-imidazol-1-yl)pyridazine Scaffolds

Executive Summary

The 3-(1H-imidazol-1-yl)pyridazine scaffold represents a critical class of non-nucleotide small molecule agonists targeting STING (Stimulator of Interferon Genes) . Unlike traditional cyclic dinucleotide (CDN) agonists (e.g., 2'3'-cGAMP) which suffer from poor membrane permeability and rapid enzymatic degradation, 3-(1H-imidazol-1-yl)pyridazine derivatives offer systemic bioavailability and high metabolic stability.

This guide details the validation workflow to confirm the Mechanism of Action (MOA) of this scaffold, specifically focusing on its ability to induce the "closed" active conformation of the STING dimer, recruit TBK1, and drive Type I Interferon signaling.

Mechanism of Action: The Non-Nucleotide Activation Paradigm

The biological efficacy of 3-(1H-imidazol-1-yl)pyridazine relies on its capacity to occupy the STING transmembrane binding pocket, mimicking the conformational closure induced by the endogenous ligand 2'3'-cGAMP.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by the ligand binding to the STING dimer in the endoplasmic reticulum (ER).

STING_Pathway Ligand 3-(1H-imidazol-1-yl)pyridazine (Small Molecule Agonist) STING_Open STING Dimer (Open/Inactive - ER) Ligand->STING_Open Binds CDN Pocket STING_Closed STING Dimer (Closed/Active - ER to Golgi) STING_Open->STING_Closed Conformational Switch TBK1 TBK1 Recruitment & Autophosphorylation STING_Closed->TBK1 Translocation to Golgi IRF3 IRF3 Phosphorylation (p-IRF3) TBK1->IRF3 Kinase Activity Nucleus Nuclear Translocation IRF3->Nucleus Dimerization IFN_Gene Type I IFN Gene Expression (IFNB1, CXCL10) Nucleus->IFN_Gene Transcription Factor Binding

Figure 1: Signal transduction pathway of STING activation by small molecule agonists.

Comparative Analysis: Performance vs. Alternatives

To validate the 3-(1H-imidazol-1-yl)pyridazine scaffold, it must be benchmarked against the endogenous ligand (cGAMP) and first-generation small molecules (e.g., DMXAA, SR-717).

Feature3-(1H-imidazol-1-yl)pyridazine (Optimized)2'3'-cGAMP (Endogenous Control)SR-717 (Small Molecule Benchmark)DMXAA (Mouse-Specific Control)
Primary Target hSTING (Human) & mSTING (Mouse)Universal STING variantshSTING & mSTINGmSTING only (Inactive in humans)
Binding Affinity (

)
High (nM range)High (nM range)Moderate to HighLow (Human) / High (Mouse)
Cell Permeability High (Passive diffusion)Low (Requires transporters/electroporation)HighHigh
Metabolic Stability High (Resistant to ENPP1)Low (Hydrolyzed by ENPP1)HighHigh
Mechanism Induces "Closed" ConformationInduces "Closed" ConformationInduces "Closed" ConformationBinds but fails to close hSTING

Key Insight for Validation: Unlike DMXAA, which fails to activate human STING due to an inability to induce the necessary lid-closure conformation, valid 3-(1H-imidazol-1-yl)pyridazine derivatives must demonstrate activity in human cell lines (THP-1) to be considered viable therapeutic leads.

Experimental Protocols for Validation

To rigorously validate the mechanism, you must prove direct binding , functional activation , and pathway specificity .

Protocol A: Direct Binding via Thermal Shift Assay (TSA)

Objective: Confirm physical binding to the STING protein by measuring thermal stabilization.

  • Protein Prep: Purify the C-terminal domain (CTD) of human STING (residues 139–379) in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl.

  • Sample Setup:

    • Test: 5 µM hSTING + 50 µM 3-(1H-imidazol-1-yl)pyridazine derivative.

    • Positive Control: 5 µM hSTING + 50 µM 2'3'-cGAMP.

    • Negative Control: 5 µM hSTING + DMSO (Vehicle).

  • Dye: Add SYPRO Orange (5000x stock) diluted to 5x final concentration.

  • Execution: Run on a qPCR machine (melt curve mode). Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
    • Success Criterion: A

      
       relative to the DMSO control indicates direct binding.
      
Protocol B: Functional Activation via ISRE-Luciferase Reporter

Objective: Quantify the potency (


) of the downstream interferon response.
  • Cell Line: Use THP-1-Dual™ cells (InvivoGen), which stably express an ISRE-Luciferia reporter.

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate using RPMI 1640 media.
    
  • Treatment:

    • Prepare a serial dilution of the test compound (e.g., 0.01 µM to 100 µM).

    • Include SR-717 as a reference standard.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Add QUANTI-Luc™ substrate to the culture supernatant.

  • Measurement: Measure luminescence immediately using a microplate luminometer.

  • Data Processing: Plot Log[Concentration] vs. RLU (Relative Light Units) to determine

    
    .
    
Protocol C: Pathway Specificity (Western Blot)

Objective: Confirm that activation occurs via the STING-TBK1-IRF3 axis and not off-target pathways (e.g., RIG-I).

  • Treatment: Treat Wild-Type (WT) and STING-Knockout (KO) THP-1 cells with the compound (10 µM) for 2–4 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Blotting Targets:

    • p-STING (Ser366): Marker of STING activation.

    • p-TBK1 (Ser172): Marker of kinase recruitment.

    • p-IRF3 (Ser396): Marker of transcription factor activation.

    • Beta-Actin: Loading control.[1]

  • Validation Logic:

    • Valid Agonist: Strong phosphorylation of STING, TBK1, and IRF3 in WT cells; Total absence of signal in STING-KO cells.

    • Off-Target: Signal persists in STING-KO cells (indicates non-STING mediated inflammation).

Validation Workflow Diagram

Validation_Workflow Compound Synthesized Derivative TSA Thermal Shift Assay (Direct Binding) Compound->TSA Reporter ISRE-Luciferase (Functional EC50) TSA->Reporter If ΔTm > 2°C KO_Check STING KO vs WT (Specificity) Reporter->KO_Check If EC50 < 10µM KO_Check->Compound Redesign (Off-target) Valid Validated STING Agonist KO_Check->Valid If KO = Inactive

Figure 2: Step-by-step decision tree for validating the pharmacological activity of the scaffold.

References

  • Hou, Y., et al. (2025). "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity."[2] Journal of Medicinal Chemistry.

  • Chin, E. N., et al. (2020). "Antitumor activity of a systemic STING-activating non-nucleotide agonist." Science, 369(6506), 993-999.

  • InvivoGen. "THP-1-Dual™ Cells (NF-κB-SEAP & IRF-Lucia Reporter Monocytes)." InvivoGen Product Guide.

  • Gao, P., et al. (2013). "Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA." Cell, 154(4), 748-762.

Sources

A Comparative Guide: 3-(Fluoro-imidazolyl)pyridazine (Compound A4) vs. SR-717 in STING Activation and Tumor Immunotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The Stimulator of Interferon Genes (STING) pathway is a critical axis in innate immunity, driving the production of type I interferons and pro-inflammatory cytokines necessary for robust antitumor T-cell responses. While natural cyclic dinucleotides (CDNs) like cGAMP activate STING, their poor metabolic stability and membrane permeability limit their clinical utility.

The discovery of SR-717 , a non-nucleotide cGAMP mimetic, marked a significant milestone by demonstrating that small molecules could induce the active "closed" conformation of STING [1]. However, SR-717 exhibits limitations in binding affinity and pharmacokinetic (PK) durability. Recently, a novel class of 3-(1H-imidazol-1-yl)pyridazine derivatives —specifically the optimized fluoro-substituted Compound A4 —has emerged. By replacing traditional scaffolds with a fluoro-imidazole ring, researchers achieved superior spatial fitting and hydrogen-bond networking within the STING dimer pocket[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacodynamics, pharmacokinetics, and in vivo efficacy of these two compounds, providing actionable, self-validating experimental workflows for your preclinical development pipelines.

G Agonist STING Agonist (SR-717 / Compound A4) STING STING Dimer (ER Membrane) Agonist->STING Binds & Induces Closed Conformation Translocation Golgi Translocation STING->Translocation TBK1 TBK1 Recruitment Translocation->TBK1 IRF3 IRF3 / NF-κB Phosphorylation TBK1->IRF3 Kinase Activation Transcription Type I IFN & Pro-inflammatory Cytokines IRF3->Transcription Nuclear Translocation Immunity CD8+ T Cell Priming & Antitumor Immunity Transcription->Immunity

STING pathway activation by non-nucleotide agonists driving antitumor immunity.

Quantitative Data Comparison

The structural evolution from SR-717 to Compound A4 directly translates to enhanced target engagement and metabolic stability. The fluoro-imidazolyl pyridazine scaffold in A4 maintains a critical water-mediated hydrogen-bond network while its spatial dimensions prevent the rapid enzymatic degradation that clears SR-717 [3].

Table 1: In Vitro Pharmacodynamics & Binding Affinity

Data reflects binding to human STING (hSTING) and cellular activation across species.

ParameterSR-717Compound A4Fold Improvement
Binding Affinity (

, hSTING)
526 nM3.23 nM~162x
Cellular

(THP1, Human)
2.1 μM0.06 μM35x
Cellular

(RAW 264.7, Mouse)
> 50 μM14.15 μM> 3.5x
Table 2: In Vivo Pharmacokinetics (C57BL/6 Mice, 10 mg/kg IV)

The pyridazine core in A4 significantly improves systemic exposure, a critical requirement for solid tumor penetration.

PK ParameterSR-717Compound A4Causality of Improvement
Half-life (

)
1.82 h7.65 hPyridazine ring resists rapid hepatic oxidation.
Clearance (CL) 123 mL/min/kg11.2 mL/min/kgReduced susceptibility to renal/biliary efflux.
Plasma Exposure (AUC) 1,356 h·ng/mL14,126 h·ng/mLConsequence of prolonged

and lowered CL.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal checkpoints that automatically flag systemic errors, ensuring that the resulting data is an artifact-free reflection of the drug's true pharmacological profile.

Protocol A: STING Binding Affinity via Fluorescence Polarization (FP)

Fluorescence Polarization is chosen over Surface Plasmon Resonance (SPR) because it allows for real-time, solution-phase measurement of binding kinetics without the steric hindrance of immobilizing the STING protein to a chip.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20). Dilute recombinant hSTING protein to a working concentration of 200 nM.

  • Tracer Addition: Utilize a fluorescently labeled cGAMP analog (e.g., FITC-cGAMP) at a fixed concentration of 5 nM.

  • Compound Titration: Prepare a 12-point serial dilution of SR-717 and Compound A4 (ranging from 10 μM to 0.1 nM).

  • Incubation: Combine 10 μL of protein, 5 μL of tracer, and 5 μL of the compound in a 384-well black microplate. Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read polarization (mP) using a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

Self-Validation Mechanism: The assay must include a "Tracer-Only" well (establishing the minimum polarization baseline due to free rotation) and a "Saturating Unlabeled cGAMP" well (establishing maximum displacement). Calculate the Z'-factor for these controls. If the Z'-factor falls below 0.5, the assay is automatically invalidated due to probable pipetting errors, protein aggregation, or tracer degradation, preventing the reporting of false


 values.
Protocol B: In Vivo Antitumor Efficacy in B16.F10 Melanoma Model

The B16.F10 model is intentionally selected because it is an immunologically "cold" tumor. Demonstrating efficacy here proves that the STING agonist can successfully recruit and prime CD8+ T cells to infiltrate a hostile tumor microenvironment.

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject

    
     B16.F10 melanoma cells into the right flank of 6-8 week old female C57BL/6 mice.
    
  • Randomization: On Day 7, when tumors reach an average volume of ~100 mm³, randomize mice into three groups (n=8/group): Vehicle, SR-717 (10 mg/kg), and Compound A4 (10 mg/kg).

  • Dosing Schedule: Administer compounds intravenously (IV) every two days (Q2D) for a total of three doses.

  • Monitoring: Measure tumor dimensions using digital calipers every 48 hours. Calculate volume using the formula:

    
    .
    

Self-Validation Mechanism: Continuous body weight monitoring acts as the internal control for systemic toxicity. If a mouse exhibits >15% body weight loss, its tumor regression data is excluded from the primary efficacy analysis. This strict rule ensures that any observed reduction in tumor volume is strictly attributed to STING-mediated immune activation rather than confounding cachexia or generalized chemical cytotoxicity.

Protocol Start Inoculate B16.F10 Melanoma Cells (s.c.) Rand Randomization (Tumor Vol ~100 mm³) Start->Rand Day 7 Group1 Vehicle Control (IV, Q2D) Rand->Group1 Group2 SR-717 (10 mg/kg, IV, Q2D) Rand->Group2 Group3 Compound A4 (10 mg/kg, IV, Q2D) Rand->Group3 Monitor Monitor Tumor Volume & Body Weight Group1->Monitor Group2->Monitor Group3->Monitor Analysis Endpoint Analysis: Tumor Regression & PK Monitor->Analysis Day 21

Experimental workflow for evaluating in vivo antitumor efficacy in B16.F10 mice.

Conclusion

While SR-717 provided the foundational proof-of-concept for non-nucleotide STING agonists, the 3-(1H-imidazol-1-yl)pyridazine scaffold represents a massive leap forward in medicinal chemistry. Compound A4 objectively outperforms SR-717 by delivering a 162-fold improvement in binding affinity and a 10-fold increase in total plasma exposure (AUC) [2]. For drug development professionals targeting the STING pathway, transitioning to fluoro-imidazolyl pyridazine derivatives offers a much wider therapeutic window and a higher probability of success in translating innate immune activation into durable clinical responses.

References

  • Chin, E. N., et al. (2020). "Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic." Science. Available at:[Link]

  • Hou, H., et al. (2025). "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Hou, H., et al. (2025). "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity." PubMed. Available at:[Link]

In Vivo Validation of Imidazolyl-Pyridazine Derivatives as Potent STING Agonists for Cancer Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy to elicit robust anti-tumor immune responses.[1][2] This guide provides a comprehensive in vivo validation framework for a novel class of potent STING agonists, the 3-(fluoro-imidazolyl)pyridazine derivatives. We will focus on the lead compound, designated as A4, and objectively compare its pre-clinical performance with other relevant alternatives, supported by experimental data and detailed protocols.[1][2]

The Rationale for Targeting STING with Imidazolyl-Pyridazine Derivatives

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage, including that occurring within tumor cells.[1][2] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn recruit and activate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.

The 3-(fluoro-imidazolyl)pyridazine scaffold has been identified as a novel chemotype capable of potently activating STING.[1][3] Through structure-activity relationship (SAR) studies, compound A4 has been developed as a powerful STING agonist with strong binding affinities to various human and murine STING variants.[1][2] Its proposed mechanism of action involves binding to the STING protein, inducing a conformational change that triggers downstream signaling and a potent anti-tumor immune response.

Comparative In Vivo Efficacy of STING Agonist A4

The in vivo anti-tumor activity of compound A4 has been evaluated in syngeneic mouse models, which utilize immunocompetent mice to allow for the study of the interplay between the therapeutic agent and the host immune system.[4][5][6] A key comparator in these studies is SR-717, another known STING agonist.

CompoundTargetCancer ModelDosing Regimen (Intravenous)Tumor Growth Inhibition (TGI)Key Outcomes
A4 STINGB16.F10 Melanoma10 mg/kgSignificantSuperior tumor regression compared to SR-717. Increased infiltration of CD45+CD3+ total T cells and CD45+CD3+CD8+ cytotoxic T cells into the tumor microenvironment. Potent inhibition of lung nodule formation in a tumor metastasis model.[1]
SR-717 STINGB16.F10 MelanomaNot specified in detail, used as a positive controlSignificantEffective, but surpassed by the efficacy of A4 in direct comparisons.[1]
ARN22089 Cdc42 GTPaseBRAF mutant melanoma PDXNot specifiedSignificantA different mechanism of action, but represents another class of novel targeted therapies.[7]

Experimental Protocols for In Vivo Validation

The successful in vivo evaluation of novel anti-cancer agents relies on meticulously designed and executed experimental protocols. Below are representative methodologies for assessing the anti-tumor activity of compounds like the 3-(fluoro-imidazolyl)pyridazine derivative A4.

Syngeneic Mouse Model for Immuno-Oncology Agents

This model is crucial for evaluating immunomodulatory agents as it utilizes mice with a competent immune system.[4][5][8][9]

Protocol:

  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) are typically used for B16.F10 melanoma cell lines.

  • Tumor Cell Culture: B16.F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation: On day 0, mice are subcutaneously inoculated with 1 x 10^6 B16.F10 cells in 100 µL of PBS into the right flank.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm^3), mice are randomized into treatment groups (e.g., vehicle control, A4 at 10 mg/kg, SR-717 at a comparable dose). The compound is administered intravenously according to the specified schedule.

  • Efficacy Endpoints:

    • Tumor growth inhibition is monitored throughout the study.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis.

    • Survival benefit can also be assessed as a primary endpoint.

  • Immunophenotyping: Tumors and spleens can be harvested to analyze immune cell populations by flow cytometry to assess the infiltration and activation of T cells and other immune cells.[8]

Experimental Workflow for Syngeneic Model Studies

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis animal_model Select C57BL/6 Mice cell_culture Culture B16.F10 Cells implantation Subcutaneous Implantation cell_culture->implantation tumor_monitoring Monitor Tumor Growth implantation->tumor_monitoring randomization Randomize into Groups tumor_monitoring->randomization treatment Administer Compound A4 randomization->treatment treatment->tumor_monitoring tgi Tumor Growth Inhibition treatment->tgi immuno Immunophenotyping treatment->immuno survival Survival Analysis treatment->survival

Caption: Workflow for a syngeneic mouse model study.

Xenograft Mouse Model for General Anti-Cancer Activity

While less suitable for immunotherapy studies, xenograft models are valuable for assessing the direct anti-proliferative effects of a compound on human cancer cells.[7][10][11][12]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor graft.[7][13]

  • Tumor Cell Culture: A human cancer cell line of interest (e.g., MCF-7 for breast cancer) is cultured under appropriate conditions.[10][14]

  • Tumor Implantation: 1-5 x 10^6 cells are mixed with Matrigel or a similar basement membrane extract and injected subcutaneously into the flank of the mice.[15]

  • Tumor Growth Monitoring and Treatment: Similar to the syngeneic model, tumor growth is monitored, and treatment begins once tumors are established.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition.

STING Signaling Pathway Activation by Compound A4

G A4 Compound A4 STING STING A4->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription Immune_Cells Immune Cells (T-cells, NK cells) IFN->Immune_Cells Recruits & Activates Tumor_Cell Tumor Cell Immune_Cells->Tumor_Cell Recognizes & Kills Apoptosis Apoptosis Tumor_Cell->Apoptosis

Caption: Simplified STING signaling pathway.

Discussion and Future Directions

The in vivo data for the 3-(fluoro-imidazolyl)pyridazine derivative A4 demonstrates its potential as a best-in-class STING agonist for cancer immunotherapy.[1][2] Its ability to induce significant tumor regression and enhance the anti-tumor immune response in preclinical models is highly encouraging.[1]

Future in vivo studies should aim to:

  • Evaluate A4 in combination with other immunotherapies: Synergistic effects may be observed when combined with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4).

  • Assess efficacy in a broader range of tumor models: Investigating the activity of A4 in other cancer types, including those that are traditionally less responsive to immunotherapy.

  • Conduct detailed pharmacokinetic and pharmacodynamic (PK/PD) studies: To optimize dosing schedules and understand the duration of STING activation in vivo.

  • Perform toxicology studies: To establish a comprehensive safety profile of the compound.

Conclusion

The 3-(fluoro-imidazolyl)pyridazine derivative A4 represents a promising new agent for cancer immunotherapy with a clear mechanism of action through STING activation. The comparative in vivo data suggests a superior efficacy profile to other known STING agonists. The detailed experimental protocols provided in this guide offer a robust framework for the continued preclinical and clinical development of this and other novel anti-cancer compounds.

References

  • Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • Protocol to study the immune profile of syngeneic mouse tumor models. (2024).
  • Roth, A. D. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review.
  • Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. (2025).
  • Biocytogen. Syngeneic Mouse Models for Tumor Research.
  • Establishment of Patient-Derived Xenografts in Mice. (2016). Bio-protocol.
  • Initial in vivo validation of novel oncology therapeutic mechanism completed.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PMC.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Taconic Biosciences. (2021). Considerations for Performing a Successful Syngeneic Tumor Study.
  • Biocytogen. Xenograft Models.
  • LIDE Biotech. (2023). The Role of Syngeneic Models in Cancer Research.
  • Melior Discovery. Xenograft Mouse Models.
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Hou, H., et al. (2025). Discovery of 3 (Fluoro Imidazolyl) Pyridazine Derivatives As Potent Sting Agonists With Antitumor Activity. Scribd.
  • Hou, H., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.
  • Hou, H., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed.

Sources

Comparative Pharmacokinetic Profiling of Pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diazine Advantage

In modern medicinal chemistry, the pyridazine (1,2-diazine) scaffold acts as a critical bioisostere for phenyl and pyridine rings. Its unique physicochemical profile—characterized by high polarity, significant dipole moment (3.95 D), and dual hydrogen-bond acceptor capability—offers a strategic lever to manipulate pharmacokinetic (PK) parameters.

This guide objectively compares the PK performance of pyridazine derivatives, focusing on metabolic stability, aqueous solubility, and blood-brain barrier (BBB) permeability. We analyze why this scaffold often outperforms its carbo- and heterocyclic analogs in lowering intrinsic clearance (


) while maintaining potency.

Mechanistic Insight: Physicochemical Drivers of PK

To optimize pyridazine-based drugs, one must understand how the core structure influences Absorption, Distribution, Metabolism, and Excretion (ADME).

Polarity and Solubility (LogP vs. LogD)

Unlike the lipophilic phenyl ring, the pyridazine ring is inherently polar. Replacing a phenyl ring with pyridazine typically lowers


 by 1.5–2.0 units.
  • Causality: The adjacent nitrogen atoms create a localized region of high electron density, increasing water solubility without the need for solubilizing side chains.

  • PK Impact: This reduction in lipophilicity often correlates with reduced non-specific protein binding (

    
    ) and lower volume of distribution (
    
    
    
    ), potentially restricting tissue penetration unless specific transport mechanisms are engaged.
Metabolic Stability and the "Diazine Resistance"

Pyridazines generally exhibit superior metabolic stability compared to electron-rich systems like furans or thiophenes.

  • Mechanism: The electron-deficient nature of the ring makes it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which prefer electron-rich substrates.

  • Vulnerability: While the ring is stable, metabolic "soft spots" often shift to alkyl side chains (e.g., benzylic-like oxidation at

    
    -carbons attached to the ring).
    

Comparative Analysis: Pyridazine vs. Alternatives

The following analysis synthesizes data from recent kinase inhibitor (e.g., CDK2, ALK5) and PANK activator studies.

Table 1: Bioisosteric Impact on PK Parameters

Data aggregated from matched molecular pair analyses (MMPA) and preclinical profiling of kinase inhibitors.

Scaffold TypeLogP (Approx)Aq. SolubilityMetabolic Stability (

)
CYP Inhibition RiskPrimary Clearance Mechanism
Phenyl High (>3.5)LowLow (Rapid oxidation)LowPhase I Oxidation (Ring/Sidechain)
Pyridine Med (2.5)ModerateMediumModerate (CYP2D6 binding)N-oxidation / Ring oxidation
Pyridazine Low (<2.0) High High Low Side-chain Oxidation / Renal Excretion
Case Study: 3,6-Disubstituted Pyridazines (CDK2 Inhibitors)

In the development of CDK2 inhibitors, 3,6-disubstituted pyridazines demonstrated a superior ADME profile compared to their isatin analogs.

  • Observation: Derivatives with morpholine substitutions at the C6 position (e.g., Compound 11m) showed high gastrointestinal absorption despite the polar core.

  • Performance:

    • Bioavailability (

      
      ):  >50% in rodent models.
      
    • Clearance: Reduced intrinsic clearance (

      
      ) compared to pyrazine analogs.
      
    • Toxicity: Lower cytotoxicity against normal cells (MCF-10A) compared to tumor lines, driven by the scaffold's specificity.

Visualization: Metabolic Pathways & Optimization

Understanding the metabolic fate of pyridazines is crucial for lead optimization. The diagram below illustrates the common metabolic routes and a decision logic for optimizing the scaffold.

Diagram 1: Metabolic Fate of Pyridazine Derivatives

Caption: Pathways showing ring stability vs. side-chain vulnerability. The pyridazine core resists direct oxidation, shifting metabolism to substituents.

PyridazineMetabolism Parent Parent Pyridazine (Lipophilic Side Chains) CYP CYP450 (Phase I) Parent->CYP Oxidative Attack Glucuronide N-Glucuronide (Phase II) Parent->Glucuronide UGT Enzymes (Direct N-Gluc) Renal Renal Excretion (Unchanged) Parent->Renal High Polarity Fraction RingOx N-Oxide Metabolite (Minor Pathway) CYP->RingOx Resistant Ring (Slow) SideChainOx Side-Chain Hydroxylation (Major Pathway) CYP->SideChainOx Preferred (Alpha-C Oxidation) SideChainOx->Renal

Diagram 2: Optimization Workflow (Scaffold Hopping)

Caption: Decision tree for medicinal chemists when transitioning to a pyridazine scaffold to solve PK defects.

OptimizationWorkflow Problem Start: Lead Compound High Clearance / Low Solubility Step1 Replace Phenyl/Pyridine with Pyridazine Core Problem->Step1 CheckLogP Check LogP Step1->CheckLogP TooPolar LogP Too Low (Poor Permeability) CheckLogP->TooPolar < 1.0 GoodLogP LogP Optimal (1.5 - 3.0) CheckLogP->GoodLogP Range OK AddLip Add Lipophilic Grp (CF3, Cl, Alkyl) TooPolar->AddLip AddLip->CheckLogP CheckMet Check Microsomal Stability GoodLogP->CheckMet Unstable Unstable Side Chain CheckMet->Unstable High Cl_int Final Candidate Selected Balanced PK Profile CheckMet->Final Low Cl_int Block Block Metabolic Spot (Gem-dimethyl / F) Unstable->Block Block->CheckMet

Experimental Protocol: Microsomal Stability Assay

To validate the claims of enhanced stability, the following protocol is the industry standard for assessing intrinsic clearance (


).
Principle

Incubation of the test compound with liver microsomes (containing CYP enzymes) and NADPH cofactor.[1] The disappearance of the parent compound is monitored over time via LC-MS/MS.[2]

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), protein conc. 20 mg/mL.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Methodology
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add test compound (Final conc: 1 µM , <0.1% DMSO) to the mixture.

    • Initiate reaction by adding NADPH (Final conc: 1 mM ).[3]

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold ACN + IS.

    • Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min (4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS.[2] Monitor Parent/IS area ratio.

Data Calculation (Self-Validation)
  • Plot:

    
     vs. Time.
    
  • Slope (

    
    ):  The negative slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
  • Acceptance Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative control (e.g., Warfarin) must show <10% loss.

References

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry. [Link]

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Scientific Reports. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]

Sources

head-to-head comparison of different synthesis routes for 3-(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(1H-imidazol-1-yl)pyridazine represents a classic heteroaryl-heteroaryl coupling challenge. The target molecule features an electron-deficient pyridazine ring linked to an electron-rich imidazole via a C-N bond.

For 90% of applications, Nucleophilic Aromatic Substitution (


)  is the superior route due to the high electrophilicity of the 3-halopyridazine scaffold. It offers high yields without transition metal contamination. However, Buchwald-Hartwig Amination  becomes essential when the pyridazine ring bears electron-donating substituents (e.g., -OMe, -NR2) that deactivate the ring toward nucleophilic attack, or when milder thermal conditions are required to preserve sensitive functional groups.

This guide objectively compares these methodologies, providing self-validating protocols and decision-making frameworks.

Part 1: Strategic Route Analysis

Route A: Nucleophilic Aromatic Substitution ( )

The Industrial Workhorse

This pathway relies on the intrinsic electron deficiency of the pyridazine ring. The nitrogen atoms at positions 1 and 2 pull electron density from C3, making it highly susceptible to attack by the imidazole nitrogen.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Key Requirement: The pyridazine must possess a good leaving group (Cl, Br, I) at C3 and no strong electron-donating groups (EDGs) elsewhere on the ring.

Experimental Protocol (Self-Validating)
  • Substrates: 3-Chloropyridazine (1.0 equiv), Imidazole (1.5 equiv).

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.5 equiv).
  • Solvent: DMF or DMSO (High dielectric constant promotes the transition state).

  • Conditions: 80–100 °C, 4–12 hours.

Step-by-Step Workflow:

  • Charge: Dissolve 3-chloropyridazine (114 mg, 1 mmol) in DMF (3 mL).

  • Activate: Add

    
     (276 mg, 2 mmol) and imidazole (102 mg, 1.5 mmol).
    
  • Reaction: Heat to 90 °C under

    
     atmosphere.
    
    • Validation Check: Monitor by LC-MS. The starting material (

      
      ) should disappear, replaced by product (
      
      
      
      ). If conversion stalls at 50%, add 0.5 equiv more imidazole, not base.
  • Workup: Dilute with water (15 mL). The product often precipitates. If not, extract with EtOAc/iPrOH (3:1) to avoid leaving the polar product in the aqueous phase.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH 95:5).

Pros:

  • No heavy metals (ppm-level purity).

  • Low cost of goods (COGs).

  • Scalable to kilogram quantities.

Cons:

  • Fails with electron-rich pyridazines (e.g., 3-chloro-6-methoxypyridazine requires higher temps or stronger bases).

  • High temperatures can degrade thermally labile substituents.

Route B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The Precision Tool

When the pyridazine ring is deactivated (electron-rich) or the substrate contains base-sensitive groups (e.g., esters, nitriles), Pd-catalysis lowers the activation energy barrier, allowing coupling at lower temperatures.

  • Mechanism:

    
     catalytic cycle (Oxidative Addition 
    
    
    
    Amine Coordination
    
    
    Deprotonation
    
    
    Reductive Elimination).[1]
  • Key Requirement: An efficient ligand (e.g., Xantphos, BrettPhos) to facilitate reductive elimination of the bulky heteroaryl-heteroaryl bond.

Experimental Protocol
  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos (preferred for N-arylation of azoles) or tBuXPhos.

  • Base:

    
     (mild) or NaOtBu (stronger, faster).
    
  • Solvent: 1,4-Dioxane or Toluene.

  • Conditions: 80 °C (or 100 °C for difficult substrates).

Step-by-Step Workflow:

  • Degas: Purge solvent with Argon for 15 mins (Oxygen poisons Pd(0)).

  • Charge: Add 3-chloropyridazine (1 mmol), Imidazole (1.2 equiv),

    
     (2 equiv), Xantphos (5 mol%), and 
    
    
    
    (2.5 mol%).
  • Heat: Stir at 90 °C.

    • Validation Check: Solution color change from dark red to black often indicates catalyst decomposition ("Pd black"). If this happens early (<1 hr), the ligand loading was insufficient or

      
       was present.
      
  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

    • Scavenging: Use a metal scavenger (e.g., QuadraSil) if the compound is for biological testing.

Pros:

  • Works on deactivated substrates (e.g., 3-amino-6-chloropyridazine).

  • Tolerates steric hindrance better than

    
    .
    

Cons:

  • High cost (Catalyst + Ligand).

  • Requires removal of residual Palladium (ICH guidelines limit: <10 ppm).

Part 2: Head-to-Head Comparison Data

The following table summarizes performance metrics based on standard laboratory scale (1-5 mmol).

MetricRoute A:

Route B: Buchwald-HartwigRoute C: Ullmann (Cu-Cat)
Yield (Typical) 75 - 90% 60 - 85%40 - 65%
Substrate Scope Electron-Deficient OnlyBroad (Rich & Poor)Broad, but sensitive to sterics
Reaction Temp High (90 - 120 °C)Moderate (60 - 100 °C)High (100 - 140 °C)
Reagent Cost Low ($)High (

$)
Moderate (

)
Purification Simple (Precipitation)Complex (Metal Scavenging)Moderate (Copper removal)
Green Chemistry High (Avoids heavy metals)Low (PMI is higher)Medium

Part 3: Decision Logic & Mechanism

The choice of route is dictated by the electronics of the pyridazine ring. The diagram below illustrates the mechanistic divergence and decision process.

SynthesisRoutes Start Target: 3-(1H-imidazol-1-yl)pyridazine Substrate Analyze Pyridazine Substituents Start->Substrate DecisionSNAr Electron-Withdrawing Groups? (e.g., -Cl, -CN, -CF3, H) Substrate->DecisionSNAr Yes DecisionPd Electron-Donating Groups? (e.g., -OMe, -NH2, -Alkyl) Substrate->DecisionPd No (Deactivated) RouteA Route A: SNAr (K2CO3, DMF, Heat) DecisionSNAr->RouteA MechA Mechanism: Meisenheimer Complex (Addition-Elimination) RouteA->MechA Product Final Product Isolated Yield RouteA->Product High Yield, Low Cost RouteB Route B: Buchwald-Hartwig (Pd-Cat, Ligand, NaOtBu) DecisionPd->RouteB MechB Mechanism: Pd(0)/Pd(II) Cycle (Oxidative Addition) RouteB->MechB RouteB->Product Good Yield, High Cost

Figure 1: Decision Matrix for selecting the optimal synthesis route based on substrate electronics.

Part 4: Troubleshooting & Self-Validation

Regioselectivity Confirmation

Reaction of imidazole can theoretically occur at N1 or N3 (equivalent in unsubstituted imidazole) or C-alkylation (rare).

  • Validation:

    
     NMR is definitive.
    
    • N1-Product: The imidazole protons will appear as three distinct signals (approx

      
       8.5, 7.8, 7.2 ppm in DMSO-
      
      
      
      ) due to the loss of symmetry upon bonding to pyridazine.
    • C-Product: Would retain an NH signal (broad singlet >10 ppm), which should be absent in the desired N1-product.

Monitoring Reaction Progress
  • Issue: Pyridazine and Imidazole are both polar and basic. They may streak on silica TLC.

  • Solution: Use Neutralized Silica (pre-wash TLC plate with 1%

    
     in hexane) or run TLC in DCM:MeOH:NH4OH (90:9:1) .
    
  • Visualization: UV (254 nm) is strong for pyridazine. Iodine stain helps visualize unreacted imidazole.

Handling "Stalled" SNAr Reactions

If the reaction stops at 60% conversion:

  • Do NOT add more base (excess base degrades the pyridazine ring via hydrolysis to pyridazinone).

  • DO add a soluble chloride source (e.g., LiCl) or switch solvent to DMSO to increase the activity of the nucleophile.

References

  • Nucleophilic Substitution on Pyridazines

    • Title: "Pyridazines.[2][3][4] Part X. 3-Substituted Pyridazines."

    • Source:Journal of the Chemical Society C, 1968.
    • Relevance: Establishes the high reactivity of 3-chloropyridazine toward nitrogen nucleophiles.
  • Buchwald-Hartwig Coupling of Azoles

    • Title: "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides."[5][6]

    • Source:Journal of the American Chemical Society, 2008.
    • Relevance: Defines the "BrettPhos" and "Xantphos" ligand systems for heteroaryl coupling.
  • Comparison of SNAr vs Pd-Catalysis

    • Title: "SNAr versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series."
    • Source:European Journal of Organic Chemistry, 2015.
    • Relevance: Provides a direct experimental comparison of yields and conditions for similar heteroaryl systems.
  • Chan-Lam Coupling Alternative

    • Title: "Copper-promoted C–N Bond Cross-Coupling with Boronic Acids."[7]

    • Source:Tetrahedron Letters, 1998.[8]

    • Relevance: Describes the oxidative coupling route if boronic acids are used instead of halides.

Sources

validating the therapeutic potential of 3-(1H-imidazol-1-yl)pyridazine in preclinical models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Therapeutic Potential of 3-(1H-imidazol-1-yl)pyridazine[1]

Executive Summary: The Renaissance of a Privileged Scaffold

3-(1H-imidazol-1-yl)pyridazine represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to engage distinct biological targets based on specific substitution patterns. While historically explored in the context of GABA-A receptor modulation (neuropharmacology), recent high-impact studies (2025) have repositioned derivatives of this core as potent STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy.

This guide outlines the critical validation pathway for this scaffold, comparing its performance against standard-of-care alternatives (e.g., SR-717 for STING, Flumazenil for GABA) and detailing the experimental protocols required to confirm its therapeutic efficacy.

Mechanistic Profiling & Target Validation

To validate the therapeutic potential, one must first deconvolute the mechanism of action (MoA). The 3-(imidazolyl)pyridazine core acts as a rigid linker that can lock receptors in active or inactive conformations depending on the binding pocket's topology.

Primary Target: STING Agonism (Immuno-Oncology)

Recent structure-activity relationship (SAR) studies reveal that 3-(imidazol-1-yl)pyridazine derivatives (specifically fluoro-substituted analogs like Compound A4 ) bind to the STING dimer interface. Unlike cyclic dinucleotides (CDNs) which are metabolically unstable, this small molecule scaffold stabilizes the "open" conformation of STING, triggering the recruitment of TBK1 and IRF3.

Pathway Visualization: The following diagram illustrates the signaling cascade activated by the scaffold, leading to the production of Type I Interferons (IFNs).

STING_Pathway Compound 3-(Imidazolyl)pyridazine (Scaffold) STING_ER STING (ER Membrane) Inactive Dimer Compound->STING_ER Binds C-terminal Domain STING_Active STING (Active Conformation) Translocation to Golgi STING_ER->STING_Active Conformational Switch TBK1 TBK1 Recruitment & Phosphorylation STING_Active->TBK1 Recruits IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Phosphorylates Nucleus Nuclear Translocation IRF3->Nucleus Translocates IFN Type I IFN Gene Expression (Anti-Tumor Immunity) Nucleus->IFN Transcription

Figure 1: STING signaling cascade activated by 3-(imidazolyl)pyridazine derivatives.

Secondary Target: GABA-A Receptor (Neuroscience)

In the central nervous system, the pyridazine core can mimic the pharmacophore of benzodiazepine inverse agonists. It binds to the


 interface, potentially reducing chloride influx. This activity must be screened early to assess off-target CNS toxicity (anxiety/convulsions) if the intended indication is oncology.

Comparative Performance Data

The following table synthesizes preclinical data comparing the 3-(imidazolyl)pyridazine scaffold (represented by the optimized derivative Compound A4 ) against standard clinical and research tools.

Table 1: Potency and Efficacy Comparison

Feature3-(Imidazolyl)pyridazine (A4) SR-717 (Comparator) 2'3'-cGAMP (Endogenous) Significance
Target Human STING (hSTING)hSTINGhSTINGA4 shows superior binding across variants.[2]
EC50 (THP1 Cells) 0.06 µM 2.1 µM~0.5 µM (transfection req.)35x more potent than SR-717.
STING Stabilization

Tm +15.5°C

Tm +8.0°C
N/AIndicates tighter binding/stability.
Metabolic Stability High (Non-nucleotide)ModerateLow (Hydrolyzed by ENPP1)Critical for systemic delivery.
Route of Admin Systemic (IV/IP)SystemicIntratumoralEnables treatment of metastasis.

Data Source: Synthesized from 2025 ACS J. Med. Chem. findings [1].

In Vitro Validation Protocols

To replicate these findings, researchers should utilize the following self-validating protocols.

Protocol A: STING Activation Assay (ISRE Reporter)

Objective: Quantify the induction of Interferon-Stimulated Response Elements (ISRE).

  • Cell Line: THP1-Dual™ cells (InvivoGen) expressing an ISRE-Lucia luciferase reporter.

  • Preparation: Dissolve 3-(1H-imidazol-1-yl)pyridazine in DMSO (stock 10 mM).

  • Treatment: Seed cells at

    
     cells/mL. Treat with serial dilutions (1 nM – 10 µM) for 24 hours.
    
  • Readout: Aliquot 10 µL of supernatant into opaque plates. Add 50 µL QUANTI-Luc™ reagent. Measure luminescence immediately.

  • Validation Check: Positive control (2'3'-cGAMP, 10 µg/mL) must yield >50-fold induction. Vehicle (DMSO) background must be <100 RLU.

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm direct physical binding to the STING protein.

  • Protein: Purified hSTING C-terminal domain (residues 139–379).

  • Dye: SYPRO Orange (5000x stock).

  • Reaction: Mix 5 µM protein + 50 µM compound + 5x SYPRO Orange in buffer (25 mM HEPES, 150 mM NaCl).

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate the melting temperature (

    
    ). A shift (
    
    
    
    ) > 5°C confirms significant binding.

In Vivo Validation & Workflow

For therapeutic validation, the B16.F10 Syngeneic Melanoma Model is the gold standard due to its poorly immunogenic nature, making it a rigorous test for immunotherapies.

Experimental Workflow:

InVivo_Workflow Step1 Tumor Inoculation (Day 0) B16.F10 SC in C57BL/6 Step2 Randomization (Day 7) Tumor Vol ~50-100 mm³ Step1->Step2 Step3 Treatment (Days 7, 10, 13) IV Admin: 15-30 mg/kg Step2->Step3 Step4 Monitoring (Daily) Measure Vol & Body Weight Step3->Step4 Step5 Endpoint Analysis (Day 20) Flow Cytometry (CD8+ T Cells) Step4->Step5

Figure 2: In vivo efficacy study design for validating tumor regression.

Critical Endpoints:

  • Tumor Growth Inhibition (TGI): Calculate

    
    . Effective STING agonists typically achieve >60% TGI.
    
  • Re-challenge: Cured mice should be re-inoculated with B16.F10 cells on the opposite flank to test for immunological memory (vaccine effect).

Safety & Toxicity Considerations

While the scaffold is promising, the "privileged" nature implies potential off-target effects.

  • hERG Inhibition: The imidazole nitrogen can coordinate with the heme iron of CYP450 or bind the hERG channel. Perform a patch-clamp hERG assay; IC50 should be >10 µM.

  • Cytokine Storm: Systemic STING activation can cause systemic inflammation. Monitor serum levels of IL-6 and TNF-

    
     post-dosing.
    

References

  • Hou, H., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity . Journal of Medicinal Chemistry. American Chemical Society. [Link][2]

  • PubChem. (2025).[3][4] 3,6-Di(1H-imidazol-1-yl)pyridazine Compound Summary . National Library of Medicine. [Link]

  • Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics . Expert Opinion on Investigational Drugs. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3-(1H-Imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Goal: To execute the safe, compliant disposal of 3-(1H-Imidazol-1-yl)pyridazine while preserving the integrity of downstream waste management systems.

The Risk: As a nitrogen-rich heterocyclic compound, 3-(1H-Imidazol-1-yl)pyridazine presents specific hazards regarding aquatic toxicity and incompatibility with oxidative decontaminants .[1][2] Treating this substance as generic "organic waste" without understanding its reactivity profile (specifically the imidazole moiety) risks the formation of toxic byproducts (chloramines) or the disruption of incinerator scrubber systems due to high NOx generation.[1]

Immediate Action:

  • Do NOT dispose of via municipal drainage (sink).[1]

  • Do NOT mix with bleach (sodium hypochlorite) for decontamination.[1]

  • Segregate based on physical state (Solid vs. Solution).[1]

Material Identification & Hazard Assessment

Before handling waste, you must validate the material properties.[1][2] This compound combines a pyridazine ring with an imidazole substituent.[1][3]

PropertySpecificationOperational Implication
Chemical Class Nitrogen HeterocycleHigh nitrogen content; potential for NOx generation during incineration.[1]
Physical State Solid (typically)Dust generation is a primary inhalation risk during transfer.[1]
Acidity/Basicity Weak Base (Imidazole pKa ~7.[1]0)Incompatible with strong acids (exothermic) and strong oxidizers.[1][4]
Key Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationStandard PPE is insufficient; double-gloving or high-breakthrough nitrile is recommended.[1][3]
The "No-Bleach" Rule (Critical Safety Mechanism)

Causality: Many labs use 10% bleach for biological decontamination.[1] You must strictly prohibit this for imidazole derivatives.

  • Mechanism: Imidazole nitrogen reacts with hypochlorite (

    
    ) to form 
    
    
    
    -chloroimidazoles.[1]
  • Result: These are unstable, toxic, and potentially explosive intermediates.[2]

  • Alternative: Use a surfactant-based cleaner or simple solvent (Ethanol/Water) wipe-down for surface decontamination.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Nitrogen heterocycles can exhibit rapid permeation through thin latex.[1] Nitrile provides superior resistance.[1]

PPE CategorySpecification
Hand Protection Nitrile Gloves (Double Layer) .[1] Minimum thickness: 0.11 mm (4 mil).[1] Change immediately upon splash.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powder handling due to dust risks.[1]
Respiratory Fume Hood required.[1][5] If weighing >10g outside a hood, use N95/P100 particulate respirator.[1][2]
Body Lab Coat (Buttoned, long sleeve).[1][2] Closed-toe shoes.[1]

Disposal Workflow & Segregation

This protocol utilizes a "Source-Separation" strategy to minimize cross-reactivity in the central waste accumulation area.[1]

Decision Logic Diagram

The following flowchart outlines the decision process for segregating 3-(1H-Imidazol-1-yl)pyridazine waste.

DisposalWorkflow Start Waste Generation: 3-(1H-Imidazol-1-yl)pyridazine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->LiquidPath Liquid SolidBin Container A: Solid Hazardous Waste (Label: Toxic/Irritant) SolidPath->SolidBin Double Bag SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloStream Halogenated Solvent? (DCM, Chloroform) SolventCheck->HaloStream Organic Solvent AqueousCheck Aqueous Solution? SolventCheck->AqueousCheck Water Base StreamC Container C: Halogenated Organic Waste HaloStream->StreamC Yes (Halogenated) StreamB Container B: Non-Halogenated Organic Waste HaloStream->StreamB No (Acetone, MeOH, EtOAc) StreamD Container D: Aqueous Toxic Waste (pH Adjust 6-9) AqueousCheck->StreamD Do NOT Drain Pour

Figure 1: Decision matrix for the segregation of imidazole-pyridazine waste streams.[2]

Detailed Protocol Steps
Scenario A: Pure Solid or Contaminated Debris[1][2]
  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar or dedicated solid waste drum.[1]

  • Procedure:

    • Place the solid substance into a clear polyethylene bag.[1]

    • Seal the bag with tape or a zip tie.[1]

    • Place the sealed bag into the Solid Hazardous Waste drum.

    • Labeling: Must read "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains 3-(1H-Imidazol-1-yl)pyridazine)."[2][3]

Scenario B: In Solution (Organic Solvents)
  • Container: HDPE or Glass Carboy (Safety Coated).

  • Procedure:

    • Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[2]

    • Pour into the respective waste stream (See Figure 1).[1]

    • Compatibility Check: Ensure no strong acids (Nitric, Sulfuric) are present in the waste container.[1] The basic nature of the imidazole can cause heat evolution if mixed with concentrated acids.[1]

Scenario C: Aqueous Waste
  • Container: HDPE Carboy.

  • Procedure:

    • Check pH.[1][6] If highly acidic or basic, neutralize to pH 6-9 using dilute HCl or NaOH before adding to the main carboy to prevent shock to the waste container.[2]

    • Labeling: "Aqueous Waste - Toxic - Contains Nitrogen Heterocycles."[1]

Emergency Spill Procedures

Self-Validating System: If you cannot identify the spill size or lack the kit, evacuate.

  • Isolate: Mark the area.[1] Alert nearby personnel.

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.[1][2]

  • Contain:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1]

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Clay-based absorbent).[1] Do not use sawdust (combustible reaction risk with some heterocycles).[1]

  • Clean: Scoop material into a disposal bag. Wipe the area with water and soap.[1][4][7]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A).

Regulatory & Compliance Codes

When filling out your waste manifest for environmental services (EHS) pickup, use the following codes. Note: As a specific "U-list" code does not exist for this exact molecule, we default to characteristic codes.

  • DOT Shipping Name (if transporting): UN 2811, Toxic solids, organic, n.o.s. (3-(1H-Imidazol-1-yl)pyridazine).[2]

  • EPA RCRA Waste Codes (USA):

    • If ignitable solvent present: D001 .[1][6]

    • If toxic/reactive characteristics observed: D003 (Reactive) is unlikely but possible if mixed with oxidizers.[1]

    • Default classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Pyridine F005).[1]

References

  • PubChem. Compound Summary: Pyridazine. National Library of Medicine.[1] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). Substance Information: Imidazole.[1] Retrieved from [Link][1][2]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.